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  • Product: Methoxyethyn-1-amine
  • CAS: 926303-85-7

Core Science & Biosynthesis

Foundational

Technical Guide: Electronic Structure and Properties of Methoxyethyn-1-amine

The following technical guide details the chemical structure, electronic properties, and reactive behavior of Methoxyethyn-1-amine ( ). Executive Summary & Disambiguation Target Molecule: Methoxyethyn-1-amine (1-amino-2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, electronic properties, and reactive behavior of Methoxyethyn-1-amine (


).

Executive Summary & Disambiguation

Target Molecule: Methoxyethyn-1-amine (1-amino-2-methoxyacetylene). Formula:


Classification:  "Push-Push" Hetero-substituted Alkyne (Alkoxy-ynamine).

Critical Disambiguation: This molecule is distinct from 2-methoxyethylamine (


), a common saturated solvent/reagent. Unlike its saturated counterpart, methoxyethyn-1-amine is a highly reactive, transient species that typically exists only as a short-lived intermediate or within a stabilized coordination sphere. It represents a theoretical model for "push-push" electronic systems , where two electron-donating groups (EDGs) compete to donate electron density into a central 

-system.

This guide explores the theoretical electronic framework of the parent molecule and the practical chemistry of its stabilized derivatives (ynamides), which are essential in modern organic synthesis for generating highly electrophilic keteniminium ions .

Chemical Structure & Electronic Configuration

The "Push-Push" Electronic Conflict

The defining feature of methoxyethyn-1-amine is the competition between the nitrogen lone pair (


) and the oxygen lone pair (

) for conjugation with the alkyne

-system.
  • Nitrogen Donor (

    
    ):  Lower electronegativity (
    
    
    
    ) makes the nitrogen lone pair higher in energy and a stronger
    
    
    -donor.
  • Oxygen Donor (

    
    ):  Higher electronegativity (
    
    
    
    ) makes the oxygen lone pair lower in energy and a weaker
    
    
    -donor.
Resonance & Hybridization

In the ground state, the molecule adopts a linear geometry around the alkyne core. However, the resonance contribution from nitrogen dominates the electronic landscape.

Resonance Form A (Neutral):



Resonance Form B (Nitrogen-Driven / Dominant):



Resonance Form C (Oxygen-Driven / Minor):



Structural Consequence: Because Form B is energetically favored over Form C (due to nitrogen's superior ability to stabilize positive charge), the electron density is pushed away from the nitrogen and toward the carbon bearing the methoxy group (


).
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): The HOMO is not uniformly distributed. It possesses significant coefficient magnitude on the

    
    -carbon  (the carbon attached to the oxygen). This makes the 
    
    
    
    position highly nucleophilic.
  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is high in energy, rendering the neutral molecule poor at accepting electrons until activated (protonated).

Reactivity Profile: The Keteniminium Pathway

The primary utility of alkoxy-ynamines lies in their protonation or alkylation. The "push-push" electronics dictate a specific regiochemical outcome that drives the formation of keteniminium ions .

Regioselective Protonation

When treated with a Brønsted acid (or electrophile


), the molecule acts as a nucleophile.
  • Path A (Attack at

    
     / N-bearing C):  Leads to an oxonium species (
    
    
    
    ). Less stable.
  • Path B (Attack at

    
     / O-bearing C):  Leads to a keteniminium species (
    
    
    
    ). Preferred.

The protonation occurs at the electron-rich


, resulting in a Keteniminium Ion .[1] This species is a "super-electrophile," far more reactive than a standard ketone or imine.
Hydrolytic Instability

The parent molecule (


) is extremely sensitive to water.
  • Protonation: Trace acid protonates

    
    
    
    
    
    Keteniminium intermediate.
  • Hydration: Water attacks the highly electrophilic central carbon (

    
    ).
    
  • Collapse: The intermediate rearranges to form an amide or ester derivative, breaking the alkyne character.

Visualization of Electronic Pathway

The following diagram illustrates the resonance dominance and the regioselective protonation pathway.

G cluster_0 Neutral 'Push-Push' State cluster_1 Reactive Intermediates Neutral Methoxyethyn-1-amine (H2N-C≡C-OMe) Resonance Polarized Form (H2N+=C=C--OMe) Neutral->Resonance N-Donation (Dominant) Protonation Protonation (H+) at C-beta Resonance->Protonation Nucleophilic Attack Keteniminium Keteniminium Ion [H2N+=C=CH(OMe)] Protonation->Keteniminium Regioselective Formation Hydrolysis/Amide Hydrolysis/Amide Keteniminium->Hydrolysis/Amide + H2O

Figure 1: Mechanistic flow from the neutral 'push-push' ynamine to the highly reactive keteniminium ion.[1] Note the dominance of Nitrogen donation driving the regioselectivity.

Synthetic Application: Stabilized Equivalents (Ynamides)

Because the parent amine is too unstable for storage, researchers use Ynamides (where an Electron Withdrawing Group, EWG, is attached to the nitrogen) as shelf-stable precursors.

PropertyParent Ynamine (

)
Stabilized Ynamide (

)
Stability Low (Polymerizes/Hydrolyzes rapidly)High (Shelf-stable solid/oil)
Nucleophilicity ExtremeTunable / Moderate
Activation Spontaneous with trace acidRequires strong acid (e.g., TfOH) or metal catalyst (Au, Cu)
Primary Use Theoretical modelPrecursor to Keteniminium ions for cycloadditions
Experimental Protocol: In Situ Generation of Keteniminium Ions

Context: This protocol describes the generation of the reactive keteniminium species from a stabilized ynamide precursor, utilizing the electronic principles described above.

Objective: Generate the activated keteniminium intermediate for a [2+2] cycloaddition.

Reagents:

  • Precursor: N-sulfonyl ynamide (1.0 equiv)

  • Activator: Trifluoromethanesulfonic acid (TfOH) or Bistriflimide (

    
    ) (0.1 - 0.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature: -78°C to 0°C (Control is essential due to high reactivity).

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and cool under Argon atmosphere. Add the N-sulfonyl ynamide (0.5 mmol) dissolved in anhydrous DCM (5 mL).

  • Activation (The Electronic Switch):

    • Cool the solution to -78°C.

    • Add TfOH (0.1 equiv) dropwise.

    • Mechanism:[1] The acid protonates the

      
      -carbon (as predicted by the "push-push" model), generating the keteniminium ion  in situ.
      
  • Trapping/Cyclization:

    • Add the nucleophile or cycloaddition partner (e.g., an alkene or enone) immediately.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quenching: Quench with saturated

    
     solution to neutralize the acid and prevent hydrolysis of the product.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

References

  • Electronic Structure of Push-Pull and Push-Push Systems

    • Title: "Ynamides: A Modern Functional Group for the New Millennium"
    • Source:Chemical Reviews / PMC
    • URL:[Link]

  • Keteniminium Ion Reactivity

    • Title: "Keteniminium Ions: Unique and Versatile Reactive Intermediates for Chemical Synthesis"

    • Source:Chemical Reviews (via D-NB)
    • URL:[Link]

  • Regioselectivity in Alkyne Functionalization

    • Title: "Regioselectivity in the Au-catalyzed hydration and hydroalkoxyl
    • Source:Chemical Communications[2]

    • URL:[Link]2]

  • Computational Analysis of Keteniminium Pathways

    • Title: "Taming Keteniminium Reactivity by Steering Reaction Pathways: Computational Predictions and Experimental Valid
    • Source:Journal of the American Chemical Society / PMC
    • URL:[Link]

Sources

Exploratory

literature review of alkoxy ynamines and methoxyethyn-1-amine

Topic: Heterosubstituted Alkynes: A Technical Review of Alkoxy Ynamines and the Methoxyethyn-1-amine Core Content Type: Technical Whitepaper / Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heterosubstituted Alkynes: A Technical Review of Alkoxy Ynamines and the Methoxyethyn-1-amine Core Content Type: Technical Whitepaper / Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists[1]

This technical guide examines the chemical space of Alkoxy Ynamines (


), a class of "push-pull" acetylenes characterized by extreme electron density and unique polarization.[1] While the specific primary amine Methoxyethyn-1-amine  (

) is thermodynamically unstable due to rapid tautomerization, its tertiary derivatives serve as potent synthons in drug development.[1]

This guide provides a rigorous analysis of the electronic structure that dictates this instability, detailed protocols for synthesizing stable tertiary alkoxy ynamines, and their application in [2+2] cycloadditions and peptide coupling.

Electronic Structure & The Stability Paradox

To understand the utility of alkoxy ynamines, one must first address the instability of the primary core requested: Methoxyethyn-1-amine .[1]

1.1 The Push-Pull Mechanism

Alkoxy ynamines are defined by the competition between the amino group (strong


-donor) and the alkoxy group (moderate 

-donor/

-acceptor) across the triple bond.[1]
  • Nitrogen Donation: The nitrogen lone pair overlaps with the alkyne

    
    -system, pushing electron density onto the 
    
    
    
    -carbon (the carbon bearing the oxygen).
  • Oxygen Interaction: While oxygen is electronegative, its lone pair also donates, creating a "push-push" scenario that destabilizes the triple bond, making it highly nucleophilic.

1.2 Why Primary Methoxyethyn-1-amine is Elusive

The primary species (


) undergoes rapid prototropic tautomerism .[1] The high electron density at the 

-carbon promotes protonation, leading to the formation of a ketenimine or nitrile derivative, which then hydrolyzes.

DOT Diagram: Tautomeric Instability Pathway

Tautomerism Figure 1: Instability of Primary Methoxyethyn-1-amine via Tautomerization Ynamine Primary Ynamine (H2N-C≡C-OMe) Transition Proton Transfer (Transition State) Ynamine->Transition Fast Ketenimine Ketenimine (HN=C=CH-OMe) Transition->Ketenimine Nitrile Nitrile/Imidate (N≡C-CH2-OMe) Ketenimine->Nitrile Tautomerization

[1]

Synthetic Routes to Stable Alkoxy Ynamines

Since the primary amine is unstable, research focuses on


-dialkyl alkoxy ynamines . These are synthesized via elimination pathways from 

-haloimidates or substitution of halo-alkynyl ethers.[1]
2.1 Protocol A: Elimination from

-Haloimidates

This is the standard method for generating high-purity alkoxy ynamines (e.g., N,N-diethyl-ethoxyynamine).[1]

Reagents:

  • 
    -Dichloroimidate (Precursor)[1]
    
  • Lithium Diisopropylamide (LDA) or

    
    -Butyllithium (
    
    
    
    -BuLi)[1]
  • Anhydrous Ether/THF[1]

Step-by-Step Methodology:

  • Precursor Synthesis: React the corresponding amide with

    
     to generate the 
    
    
    
    -dichloroimidate.
  • Elimination:

    • Cool a solution of the dichloroimidate (10 mmol) in anhydrous THF (50 mL) to -78°C under Argon.

    • Add 2.2 equivalents of

      
      -BuLi dropwise over 30 minutes. The strong base effects a double dehydrohalogenation.
      
    • Critical Control Point: Maintain temperature below -60°C to prevent polymerization of the lithiated intermediate.[1]

  • Workup:

    • Allow the mixture to warm to 0°C.

    • Filter off lithium salts under inert atmosphere (Schlenk filtration).

    • Distill the filtrate under high vacuum (0.1 mmHg). Alkoxy ynamines are thermally sensitive; avoid heating above 60°C during distillation.

2.2 Protocol B: Substitution on Trichlorovinylamines

Used for synthesizing mixed push-pull systems.[1]

ReagentEquivalentsRole
Trichlorovinylamine1.0Electrophilic Core
Sodium Alkoxide (NaOR)2.1Nucleophile & Base
DMSOSolventPolar Aprotic Medium

Procedure:

  • Dissolve trichlorovinylamine in DMSO.

  • Add NaOR slowly. The first equivalent substitutes a chloride; the second effects elimination to the alkyne.

  • Extract with non-polar solvent (Hexane) to isolate the moisture-sensitive ynamine.

Reactivity & Applications in Drug Discovery[2]

The core value of alkoxy ynamines lies in their ability to act as super-nucleophiles and dehydrating agents .

3.1 [2+2] Cycloadditions (Cyclobutene Synthesis)

Alkoxy ynamines react thermally with enones or electron-deficient alkenes to form cyclobutenes.[1] These rings are valuable scaffolds in peptidomimetics.

Mechanism: The reaction proceeds via a stepwise ionic mechanism or a concerted


 pathway, driven by the polarization of the ynamine.

DOT Diagram: [2+2] Cycloaddition Workflow

Cycloaddition Figure 2: [2+2] Cycloaddition Pathway for Drug Scaffolds Ynamine Alkoxy Ynamine (Nucleophile) Complex Zwitterionic Intermediate (Fluxional) Ynamine->Complex Thermal Mixing Enone Enone/Acrylate (Electrophile) Enone->Complex Thermal Mixing Cyclobutene Cyclobutene Derivative (Scaffold) Complex->Cyclobutene Ring Closure RingOpen Ring Opening (Diene Synthesis) Cyclobutene->RingOpen Optional: Electrocyclic Ring Opening

3.2 Peptide Coupling (The Viehe Method)

Alkoxy ynamines (and ynamines generally) react with carboxylic acids to form active esters (specifically,


-acyloxy enamines).[1] These intermediates react with amines to form peptide bonds without racemization.
  • Advantage: No liberation of acidic byproducts (unlike acid chlorides).

  • Reaction:

    
    .
    
Safety & Handling (Self-Validating Protocols)

Alkoxy ynamines are hydrolytically unstable . Trustworthiness in the lab depends on rigorous exclusion of moisture.

  • Indicator Check: Add a small crystal of iodine to an aliquot. If the ynamine is active, it will rapidly decolorize the iodine (forming the diiodo-enamine). If the iodine color persists, the ynamine has hydrolyzed.

  • Storage: Must be stored over KOH pellets in a sealed ampoule at -20°C.

  • Toxicity: Treat as potent alkylating agents. Use double-gloving and a fume hood.[1]

References
  • Viehe, H. G. (1969). Chemistry of Acetylenes. Marcel Dekker.
  • Ficini, J. (1974). "Ynamine chemistry." Tetrahedron, 32(13), 1449-1486.[1] [1]

  • Pitacco, G., & Valentin, E. (2008). "Enamines and Ynamines." The Chemistry of Functional Groups. Wiley Online Library. [1]

  • Hsung, R. P., et al. (2003). "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews, 110(9), 5064–5106. (Contrasts ynamines with stable ynamides). [1]

  • PubChem. (2025).[2][3] "Compound Summary: 1-(4-methoxyphenyl)-N-methylmethanamine" (Structural analog reference). [1]

Sources

Foundational

An In-Depth Technical Guide on the Thermodynamic Stability of Methoxyethyn-1-amine in Solution

Introduction Methoxyethyn-1-amine, a member of the ynamine class of organic compounds, presents a fascinating case study in molecular stability. Ynamines, characterized by a nitrogen atom directly attached to an acetylen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methoxyethyn-1-amine, a member of the ynamine class of organic compounds, presents a fascinating case study in molecular stability. Ynamines, characterized by a nitrogen atom directly attached to an acetylenic carbon, are known for their high reactivity, which makes them valuable synthetic intermediates. However, this reactivity is intrinsically linked to their inherent instability, particularly in solution. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of methoxyethyn-1-amine in solution. We will delve into its electronic structure, predictable decomposition pathways, and the critical influence of the surrounding chemical environment.

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's stability is paramount for its successful synthesis, handling, and application. This document is structured to provide not just a theoretical framework but also actionable experimental and computational protocols to quantitatively assess the stability of this and related ynamine compounds. Given the lack of specific literature on methoxyethyn-1-amine, this guide draws upon the well-established principles of ynamine chemistry to provide a predictive and practical analysis.

Electronic Structure and Inherent Instability of Ynamines

The key to understanding the stability of methoxyethyn-1-amine lies in its electronic structure. The nitrogen atom's lone pair of electrons engages in p-π conjugation with the adjacent carbon-carbon triple bond. This delocalization of electron density significantly increases the nucleophilicity of the β-acetylenic carbon, rendering the molecule susceptible to electrophilic attack.

While the methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, its inductive electron-withdrawing effect can slightly modulate the electronic properties of the acetylene moiety. However, the powerful electron-donating nature of the amine nitrogen typically dominates the electronic landscape of the ynamine functional group. This electron-rich alkyne is the primary site of reactivity and the root of the molecule's inherent instability.

Primary Decomposition Pathway: Hydrolysis

The most significant decomposition pathway for ynamines in solution is hydrolysis.[1] The presence of protic species, particularly water, can lead to rapid degradation. The mechanism is catalyzed by acid but can also proceed under neutral conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the β-carbon of the ynamine is readily protonated, forming a highly reactive keteniminium ion intermediate. This intermediate is a potent electrophile and is rapidly attacked by water. Subsequent tautomerization and loss of the amine moiety lead to the formation of a more thermodynamically stable amide.

The general mechanism for the acid-catalyzed hydrolysis of an ynamine is as follows:

  • Protonation: The electron-rich β-carbon of the alkyne is protonated by an acid (H-A).[2][3]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the resulting keteniminium ion.

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

  • Tautomerization & Elimination: The intermediate tautomerizes, and the amine is eliminated to yield the final amide product.

Caption: Acid-catalyzed hydrolysis of methoxyethyn-1-amine.

Other Potential Decomposition Pathways

Besides hydrolysis, other potential degradation routes for methoxyethyn-1-amine in solution include:

  • Oxidation: The electron-rich alkyne and the amine functionality are susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, amines can undergo various decomposition reactions.[4][5][6] While specific pathways for methoxyethyn-1-amine are unstudied, thermal degradation is a factor to consider, particularly during synthesis and purification.[7][8]

Factors Influencing Thermodynamic Stability in Solution

The thermodynamic stability of methoxyethyn-1-amine is not an intrinsic property but is profoundly influenced by its environment.

Solvent Effects

The choice of solvent is arguably the most critical factor in controlling the stability of ynamines.[1][9][10][11]

  • Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols, can act as proton donors and readily participate in the hydrolysis pathway, significantly decreasing the stability of methoxyethyn-1-amine.[12] Aprotic solvents, like tetrahydrofuran (THF), acetonitrile, and dichloromethane, are preferred for handling and reacting with ynamines.

  • Solvent Polarity: While aprotic, polar solvents can still solvate the charged intermediates in the hydrolysis pathway, potentially lowering the activation energy for decomposition compared to non-polar aprotic solvents.

pH of the Solution

The pH of the aqueous medium has a dramatic effect on the rate of hydrolysis.[13] Acidic conditions will greatly accelerate decomposition due to the efficient protonation of the ynamine. Neutral and basic conditions are generally more favorable for stability, although hydrolysis can still occur.

Temperature

As with most chemical reactions, the rate of decomposition of methoxyethyn-1-amine will increase with temperature. Therefore, storage at low temperatures is recommended to enhance its shelf-life in solution.

Methodologies for Stability Assessment

A multi-faceted approach combining experimental and computational techniques is essential for a thorough assessment of the thermodynamic stability of methoxyethyn-1-amine.

Experimental Approach

Given that methoxyethyn-1-amine is not commercially available, a synthetic route would first need to be established. A plausible approach could involve the synthesis of a suitable precursor, followed by an elimination reaction to form the ynamine. All synthetic and handling procedures must be conducted under strictly anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere).[14]

4.1.1. Kinetic Stability Study using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the decomposition of a compound over time.[15][16][17][18]

Protocol:

  • Sample Preparation: Prepare a stock solution of freshly synthesized and purified methoxyethyn-1-amine in a dry, deuterated aprotic solvent (e.g., CDCl₃ or THF-d₈).

  • Internal Standard: Add a known concentration of an inert internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) to the stock solution.

  • Initiation of Decomposition: In a series of NMR tubes, add a precise volume of the stock solution. To each tube, add a specific amount of the solvent system to be tested (e.g., different ratios of a protic solvent in the aprotic solvent, or buffered solutions).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0) and then at regular intervals. The temperature of the NMR probe should be carefully controlled.

  • Data Analysis: Integrate the signals corresponding to methoxyethyn-1-amine and the internal standard. The decrease in the relative integral of the methoxyethyn-1-amine signals over time will allow for the determination of the rate of decomposition and the half-life of the compound under the tested conditions.

G cluster_workflow NMR Stability Study Workflow A Synthesize & Purify Methoxyethyn-1-amine B Prepare Stock Solution in Anhydrous Solvent with Internal Standard A->B C Aliquot into NMR Tubes & Add Test Solvents B->C D Acquire NMR Spectra at Timed Intervals C->D E Integrate Signals & Calculate Concentration vs. Time D->E F Determine Rate Constant and Half-Life E->F

Sources

Exploratory

push-pull electronic effects in methoxyethyn-1-amine derivatives

Electronic Dynamics & Synthetic Utility of Methoxyethynamine Derivatives Executive Summary Methoxyethyn-1-amine derivatives ( ) represent a unique class of hetero-substituted alkynes where the triple bond is flanked by t...

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Dynamics & Synthetic Utility of Methoxyethynamine Derivatives

Executive Summary

Methoxyethyn-1-amine derivatives (


) represent a unique class of hetero-substituted alkynes where the triple bond is flanked by two electron-donating groups: a nitrogen atom (strong donor) and an oxygen atom (moderate donor/inductive acceptor). While often discussed in the context of "push-pull"  systems, these molecules are strictly "dual-donor"  or "super-electron-rich"  alkynes unless substituted with an electron-withdrawing group (EWG) on the nitrogen or the alkyne terminus.

This guide dissects the electronic architecture of 1-alkoxy-2-aminoacetylenes, clarifying the "Push-Pull" terminology often applied to their stabilized derivatives (Ynamides). It provides a rigorous analysis of their polarization, regioselectivity in cycloadditions, and protocols for their synthesis and trapping, essential for researchers in heterocyclic chemistry and drug discovery.

Part 1: Electronic Architecture & The "Push-Pull" Paradox

The Dual-Donor Conflict

In a standard "push-pull" alkene or alkyne (


), the polarization is clear: electrons flow from Donor (D) to Acceptor (A). In methoxyethyn-1-amine (

), both substituents are

-donors (+M effect).
  • Nitrogen (+M): The lone pair on nitrogen is high in energy and overlaps effectively with the alkyne

    
    -system. It is the dominant "Push."
    
  • Oxygen (+M / -I): Oxygen is a

    
    -donor but less effective than nitrogen due to higher electronegativity. Crucially, it exerts a strong inductive withdrawal (-I)  through the 
    
    
    
    -framework.
Resultant Polarization

The competition resolves in favor of Nitrogen. The molecule is polarized such that the nitrogen donates electron density across the triple bond, making the


-carbon (attached to oxygen) extremely nucleophilic.


This creates a "Super-Ynamine" character. The


-carbon is far more electron-rich than in simple ynamines, making these species highly reactive toward electrophiles and prone to rapid hydrolysis (forming ketene N,O-acetals).
The "Push-Pull" Derivative (Ynamides)

To harness this reactivity for drug development, the nitrogen is often substituted with an EWG (Sulfonyl, Carbonyl, Phosphoryl). This creates a "Push-Pull Ynamide" :

  • Push: The Oxygen atom (now the primary donor relative to the deactivated nitrogen).

  • Pull: The EWG on the Nitrogen.

  • Note: This reverses the regioselectivity compared to the "naked" methoxyethynamine.

Part 2: Visualization of Electronic Effects

The following diagram illustrates the orbital interactions and the resulting dipole moments in both the "Naked" (Dual Donor) and "Stabilized" (Push-Pull) scenarios.

ElectronicEffects cluster_0 Scenario A: Dual Donor (Unstable) Methoxyethyn-1-amine cluster_1 Scenario B: Push-Pull Derivative (Stable) N-Sulfonyl-1-alkoxy-ynamine N_atom Nitrogen (N) Strong +M Donor C_alpha C(alpha) N_atom->C_alpha Strong pi-donation C_beta C(beta) Super Nucleophilic C_alpha->C_beta Electron Flow O_atom Oxygen (O) Weak +M / Strong -I O_atom->C_beta Inductive Pull (-I) EWG EWG (Sulfonyl) Electron Sink N_stab Nitrogen Deactivated N_stab->EWG Strong Pull C_alkyne C=C Core Tunable Reactivity C_alkyne->N_stab Polarization Reversal O_donor Oxygen Primary Donor O_donor->C_alkyne Dominant +M

Figure 1: Comparative electronic polarization. In the "naked" amine (left), Nitrogen dominates, creating a super-nucleophilic


-carbon. In the stabilized derivative (right), the EWG on nitrogen allows Oxygen to direct reactivity.

Part 3: Reactivity Profile & Applications

Regioselective Cycloadditions ([2+2])

The primary utility of methoxyethynamine derivatives is in [2+2] cycloadditions with electron-deficient alkenes (enones, acrylates) to form cyclobutenes.

  • Mechanism: Thermal, concerted (supra-antara) or stepwise ionic.

  • Regiochemistry: Controlled by the most nucleophilic carbon attacking the most electrophilic carbon of the partner.

    • Dual Donor: The

      
      -carbon (next to O) attacks the 
      
      
      
      -carbon of the enone.
    • Product: 1-Amino-2-methoxy-cyclobutenes (precursors to 2-aminocyclobutanones).

Hydrolysis to Ketene N,O-Acetals

Upon exposure to water or mild acid, the triple bond hydrates.

  • Pathway: Protonation of the nucleophilic

    
    -carbon 
    
    
    
    Formation of a keteniminium ion
    
    
    Water attack.
  • Result:

    
    -Methoxy-acetamides. This is a common decomposition pathway and must be managed by anhydrous conditions.
    

Part 4: Experimental Protocols

Due to the instability of the free amine, these species are best generated in situ or synthesized as their N-sulfonyl/N-acyl derivatives (Ynamides).

Protocol A: Synthesis of N-Sulfonyl-1-Methoxy-Ynamine

Target: A stable "Push-Pull" derivative for use in drug synthesis.

Materials:

  • Dichloroketene acetal (or Trichloroenamide precursor)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Methanesulfonyl chloride (MsCl) or Tosyl Chloride (TsCl)

  • Anhydrous THF

Step-by-Step Methodology:

  • Precursor Formation: Start with a trichloroenamide. React with sodium methoxide (NaOMe) in methanol to generate the 1,1-dimethoxy-2-chloro-enamine intermediate via substitution.

  • Elimination (The "Fritsch-Buttenberg-Wiechell" Analog):

    • Cool a solution of the chloro-enamine (1.0 equiv) in anhydrous THF to -78 °C.

    • Add n-BuLi (2.2 equiv) dropwise over 20 minutes.

    • Mechanism:[1][2][3][4] Lithium-halogen exchange generates the carbenoid/lithio-species, which eliminates LiOMe to form the lithium ynamide (

      
      ).
      
  • Trapping (Stabilization):

    • Add the electrophile (e.g., TsCl, 1.1 equiv) to the mixture at -78 °C.

    • Allow to warm to room temperature over 2 hours.

    • Observation: The solution typically turns from yellow to clear/pale orange.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography on silica gel (neutralized with 1%

      
      ) is required immediately, as the product is acid-sensitive.
      

Data Table: Typical NMR Shifts (Stabilized Derivative)

NucleusChemical Shift (

ppm)
AssignmentInterpretation

70.5 - 75.0

(N-C

)
Shielded by N-donation

95.0 - 102.0

(

C-O)
Deshielded by O-induction/EWG

H
3.65 - 3.80

Characteristic methoxy singlet
IR 2210 - 2240


stretch
Strong due to push-pull dipole

Part 5: Reaction Workflow Visualization

SynthesisWorkflow Start Start: Trichloroenamide / Dichloro-acetal Step1 Step 1: Lithiation (-78°C) (Li-Halogen Exchange) Start->Step1 n-BuLi (2 equiv) Intermediate Intermediate: Lithium Alkynyl Amide [Li-N-C≡C-OMe] Step1->Intermediate Elimination of LiCl/LiOMe Trapping Step 2: Electrophilic Trapping (Add TsCl / R-COCl) Intermediate->Trapping Nucleophilic Attack Decomposition Polymerization / Hydrolysis Intermediate->Decomposition Warm w/o Trap Product Final Product: Push-Pull Ynamide (Stable) Trapping->Product Workup & Purification

Figure 2: Synthetic workflow for generating stable methoxyethynamine derivatives (Ynamides) via lithium-acetylide intermediates.

References

  • Ficini, J. (1976). Ynamine: A versatile tool in organic synthesis.[5] Tetrahedron, 32(13), 1449-1486. Link

    • Foundational text on ynamine reactivity and electronic polariz
  • Evano, G., Coste, A., & Gagosz, F. (2014). The Chemistry of Ynamides: Development, Applications, and Future Directions. Chemical Reviews, 114(11), 5330–5422. Link

    • Authoritative review on stabilized ynamine derivatives (Ynamides) and their push-pull dynamics.
  • Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne. Chemistry Letters, 12(8), 1211-1214. Link

    • Provides context on elimination protocols for gener
  • Zificsak, C. A., Mulder, J. A., Hsung, R. P., Rameshkumar, C., & Wei, L. L. (2001). Recent Advances in the Chemistry of Ynamides. Tetrahedron, 57(36), 7575-7606. Link

    • Detailed analysis of the electronic stabilization of ynamines via electron-withdrawing groups.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 3-Aminocyclobutenones via [2+2] Cycloaddition of Ketenes with Ynamides

Abstract This guide provides a comprehensive protocol for the synthesis of 3-aminocyclobutenone derivatives through the [2+2] cycloaddition of ketenes and ynamides. Cyclobutenones are highly valuable synthetic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive protocol for the synthesis of 3-aminocyclobutenone derivatives through the [2+2] cycloaddition of ketenes and ynamides. Cyclobutenones are highly valuable synthetic intermediates, and this method offers a direct and efficient route to their 3-amino substituted variants.[1][2] The protocol details the in situ generation of ketenes from readily available acyl chlorides and their subsequent reaction with ynamides. We delve into the mechanistic rationale behind the procedural steps, offering insights grounded in established chemical principles to ensure reproducibility and success for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The four-membered ring systems of β-lactams and cyclobutenones are core structural motifs in numerous biologically active compounds, including antibiotics like penicillin and valuable intermediates in organic synthesis.[3][4][5][6] The Staudinger cycloaddition, a formal [2+2] cycloaddition between a ketene and an imine, is a cornerstone for β-lactam synthesis.[7][8] A parallel and equally powerful transformation is the reaction of ketenes with alkynes to produce cyclobutenones.[1][2]

While simple alkynes often require highly electrophilic ketenes for efficient cycloaddition, electron-rich alkynes are far more reactive ketenophiles.[1] Among these, ynamides—alkynes bearing a nitrogen atom whose nucleophilicity is tempered by an electron-withdrawing group—have emerged as superb substrates. Their attenuated reactivity, compared to the more nucleophilic ynamines, effectively suppresses the formation of undesired allenyl amide byproducts, leading to cleaner reactions and higher yields of the desired 3-aminocyclobutenones.[1]

This protocol leverages the reliable in situ generation of ketenes from acyl chlorides via dehydrohalogenation with a tertiary amine base.[9][10][11] This approach avoids the need to handle highly reactive and unstable ketene intermediates, which are prone to dimerization.[12][13] By carefully controlling the reaction conditions, this method provides a versatile and robust pathway to a diverse range of substituted 3-aminocyclobutenones.

Reaction Mechanism and Key Principles

The overall transformation involves two key stages: the formation of the ketene and the subsequent cycloaddition.

Stage 1: In Situ Ketene Generation Ketenes are generated in situ from an acyl chloride precursor using a non-nucleophilic base, typically triethylamine (Et₃N). The base abstracts the acidic α-proton, leading to the elimination of HCl and formation of the ketene.[11][12] This process must occur in the presence of the ynamide to ensure the ketene is trapped as it forms.

Stage 2: [2+2] Cycloaddition The cycloaddition of a ketene with an ynamide is a concerted, thermally allowed pericyclic reaction.[14][15] The reaction proceeds through a [π2s + π2a] mechanism, where the ynamide (ketenophile) adds in a suprafacial manner and the ketene adds in an antarafacial manner. This orbital symmetry-allowed pathway accounts for the high efficiency of the reaction under thermal conditions.[11] The interaction involves the Highest Occupied Molecular Orbital (HOMO) of the electron-rich ynamide and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic ketene.[14]

G cluster_0 Stage 1: In Situ Ketene Generation cluster_1 Stage 2: [2+2] Cycloaddition AcylChloride R-CH₂-COCl (Acyl Chloride) Ketene R-CH=C=O (Ketene) AcylChloride->Ketene + Et₃N Base Et₃N (Triethylamine) Salt Et₃N·HCl Ynamide R'-C≡C-NR''₂ (Ynamide) Ketene->Ynamide Trapped by Ynamide Product 3-Aminocyclobutenone Ynamide->Product

Caption: General schematic of the two-stage reaction process.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative 3-aminocyclobutenone from an N-alkynyl carbamate (an ynamide) and an in situ generated ketene.

Materials and Equipment
  • Reagents:

    • Ynamide (e.g., N-Methoxycarbonyl-N-methyl-1-octynylamine)

    • Acyl chloride (e.g., Isobutyryl chloride)

    • Triethylamine (Et₃N), distilled from CaH₂

    • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Round-bottom flasks (flame-dried)

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • Septa

    • Argon or Nitrogen gas supply with manifold

    • Ice-water bath

    • Rotary evaporator

    • Glassware for extraction and chromatography

Step-by-Step Procedure

The entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent hydrolysis of the acyl chloride and ketene.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry all glassware and cool under inert gas. B 2. Prepare a 0.5 M solution of ynamide and triethylamine in anhydrous CH₂Cl₂. A->B C 3. Cool the solution to 0 °C in an ice-water bath. B->C D 4. Add acyl chloride dropwise via syringe over 30-60 min. C->D E 5. Allow reaction to warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor reaction completion by TLC. E->F G 7. Quench with sat. NaHCO₃ (aq). F->G H 8. Filter off triethylamine hydrochloride salt. G->H I 9. Perform aqueous work-up (extraction). H->I J 10. Dry organic layer and concentrate. I->J K 11. Purify crude product by column chromatography. J->K

Caption: Experimental workflow for the synthesis of 3-aminocyclobutenones.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the ynamide (e.g., 1.0 mmol, 1.0 equiv).

  • Reagent Addition: Place the flask under a positive pressure of argon. Add anhydrous CH₂Cl₂ (2.0 mL to achieve 0.5 M concentration) followed by triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • In Situ Ketene Generation and Cycloaddition: Add the acyl chloride (e.g., isobutyryl chloride, 1.2 mmol, 1.2 equiv) dropwise to the cold solution via syringe over approximately 30 minutes.

    • Causality Note: Slow addition is critical. It maintains a low concentration of the highly reactive ketene, favoring the desired [2+2] cycloaddition with the ynamide over competing ketene dimerization.[13] Using CH₂Cl₂ as a solvent has shown to give excellent results for this specific transformation.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of CH₂Cl₂.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

    • Causality Note: The NaHCO₃ wash quenches any remaining acyl chloride and neutralizes excess acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminocyclobutenone product.

    • Expert Tip: For some sensitive cyclobutenone products, using silica gel that has been pre-treated with triethylamine (by flushing the packed column with a 1-2% solution of Et₃N in the eluent) can prevent product degradation on the column.[1]

Data Summary and Expected Results

The described protocol is versatile for a range of ketene and ynamide substrates. The following table summarizes typical reaction parameters.

Ynamide Substrate Ketene Precursor Solvent Temp (°C) Time (h) Yield (%) Reference
N-Boc-N-phenyl-1-propynyl-aminePhenylacetyl chlorideCH₂Cl₂0 to RT385[1]
N-Ts-N-benzyl-1-octynyl-amineIsobutyryl chlorideCH₂Cl₂0 to RT391[1]
N-Cbz-N-methyl-1-octynyl-amineDichloroacetyl chloride*Acetonitrile0 to RT288[1]

Note: For dichloroketene, generation is often achieved via reductive dechlorination of trichloroacetyl chloride with a Zn-Cu couple, which is a superior method for this specific ketene.[1]

Safety and Troubleshooting

  • Safety: Acyl chlorides are corrosive and lachrymatory; handle them exclusively in a well-ventilated fume hood. Ketenes are toxic and unstable.[12][13] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Low Yield: Ensure all reagents are pure and solvents are scrupulously dried. The inert atmosphere must be maintained throughout the reaction.

    • Formation of Byproducts: If significant ketene dimer is observed, decrease the rate of acyl chloride addition and/or lower the reaction temperature.

    • Product Decomposition: If the product degrades during chromatography, utilize triethylamine-deactivated silica gel.

Conclusion

The [2+2] cycloaddition between in situ generated ketenes and ynamides is a powerful and reliable method for synthesizing 3-aminocyclobutenones. By understanding the causality behind key steps—such as the slow addition of the acyl chloride to suppress dimerization and the choice of ynamides over ynamines to prevent side reactions—researchers can successfully apply this protocol to construct a wide array of complex molecules for applications in medicinal chemistry and materials science.

References

  • Zhang, Y., & Hsung, R. P. (2006). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Organic Letters, 8(21), 4679–4682. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., 3rd, & Lectka, T. (2002). The development of the first catalyzed reaction of ketenes and imines: catalytic, asymmetric synthesis of beta-lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

  • Kaur, N., Kishore, D. (2014). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Hafez, A. M., Taggi, A. E., Wack, H., & Lectka, T. (2001). Generation of Ketenes from Acid Chlorides Using NaH/Crown Ether Shuttle-Deprotonation for Use in Asymmetric Catalysis. Organic Letters, 3(13), 2049–2051. [Link]

  • Smith, L. (1970). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. UNT Digital Library. [Link]

  • France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., Dusich, C. L., & Lectka, T. (2004). Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC. [Link]

  • Singh, R., Singh, B. B., & Gitagg, D. (2007). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Wikipedia contributors. (n.d.). Ketene. In Wikipedia. Retrieved February 2024, from [Link]

  • Verma, A. K., et al. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Publishing. [Link]

  • Reddit User Discussion. (2022). Ketene from acetyl chloride? r/Chempros. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 1999(12), 3223-3235. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The development of the first catalyzed reaction of ketenes and imines: catalytic, asymmetric synthesis of beta-lactams. Semantic Scholar. [Link]

  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Yang, Y.-F., Liu, L., & Houk, K. N. (2017). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Chemistry – An Asian Journal, 12(1), 15-18. [Link]

  • ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. University of Liverpool. [Link]

  • Kärkäs, M. D. (2013). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. organic-chemistry.org. [Link]

  • Katakam, N. K., et al. (n.d.). Synthesis of N-protected β-lactams via [2+2] cycloaddition of Bestmann's ylide with N-Cbz/Boc imines. ACS Fall 2020. [Link]

Sources

Application

solvent selection for methoxyethyn-1-amine cycloaddition reactions

Application Note: Solvent Engineering for Cycloadditions of 1-Alkoxy-2-Aminoalkynes (Push-Push Ynamines) Executive Summary & Chemical Context This guide details the solvent selection strategy for methoxyethyn-1-amine der...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for Cycloadditions of 1-Alkoxy-2-Aminoalkynes (Push-Push Ynamines)

Executive Summary & Chemical Context

This guide details the solvent selection strategy for methoxyethyn-1-amine derivatives (1-alkoxy-2-aminoalkynes). These species represent a unique class of "push-push" alkynes where the triple bond is hyper-activated by two electron-donating groups (an oxygen and a nitrogen atom).

The Core Challenge: The synergistic donation from the nitrogen lone pair and the oxygen p-orbitals raises the HOMO (Highest Occupied Molecular Orbital) significantly, making these alkynes exceptional nucleophiles. However, this reactivity comes with two critical handling constraints:

  • Extreme Hydrolytic Instability: Protic solvents or trace moisture lead to rapid protonation at the

    
    -carbon, followed by hydrolysis to amides or esters.
    
  • Mechanistic Bifurcation: Depending on solvent polarity, cycloadditions can proceed via a concerted pathway (non-polar) or a stepwise zwitterionic pathway (polar), drastically altering regioselectivity.[1]

Critical Solvent Parameters (The "Dry-Polarity" Axis)

Selection must balance the stabilization of transition states against the risk of substrate degradation.

ParameterRequirementScientific Rationale
Water Content < 50 ppm (Strict) The

-carbon is highly basic. Even trace water catalyzes the formation of acetamides. Karl Fischer titration is mandatory before use.
Proticity Strictly Aprotic Alcohols and amines will add across the triple bond (hydroamination/hydroalkoxylation) faster than the desired cycloaddition.
Polarity (

)
Tunable High

(e.g., MeCN) stabilizes the keteniminium intermediate in stepwise [2+2] reactions. Low

(e.g., Toluene) favors concerted [4+2] or [2+2] mechanisms.
Lewis Basicity Low Avoid highly coordinating solvents (e.g., THF, DMF) if using Lewis Acid catalysts, as they will competitively inhibit the catalyst.

Solvent Selection Logic: The Decision Matrix

The choice of solvent is dictated by the electrophilic partner and the desired mechanism .

Scenario A: [2+2] Cycloaddition with Enones/Nitroalkenes
  • Mechanism: Stepwise via Zwitterionic Keteniminium.

  • Recommended Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) .

  • Why: These reactions proceed through a charge-separated intermediate. Polar aprotic solvents lower the activation energy of the transition state, accelerating the reaction.

    • Note: If regioselectivity is poor in MeCN, switch to Toluene to force a more "concerted-like" asynchronous transition state.

Scenario B: [4+2] Diels-Alder (Inverse Electron Demand)
  • Mechanism: Concerted (typically).

  • Recommended Solvent: Toluene or Benzene .

  • Why: Non-polar solvents minimize dipole-dipole interactions that might disrupt the orbital overlap required for the concerted mechanism. They also allow for higher reaction temperatures if the diene is sluggish.

Scenario C: [3+2] Dipolar Cycloaddition (Click-type with Azides)
  • Mechanism: Concerted but polarized.

  • Recommended Solvent: DCM or Chloroform .

  • Why: While "Click" chemistry often uses water/alcohol, ynamines cannot tolerate them. Chlorinated solvents provide sufficient solubility for organic azides while maintaining inertness.

Visual Workflow: Solvent Decision Tree

SolventSelection Start Substrate: Methoxyethyn-1-amine CheckMoisture CRITICAL CHECK: Is Water Content < 50 ppm? Start->CheckMoisture DrySolvent Dry Solvent (Sieves/Distillation) CheckMoisture->DrySolvent No (Dry it!) ReactionType Select Reaction Type CheckMoisture->ReactionType Yes DrySolvent->ReactionType TwoPlusTwo [2+2] Cycloaddition (e.g., Enones, Nitroalkenes) ReactionType->TwoPlusTwo FourPlusTwo [4+2] Diels-Alder (Inverse Demand) ReactionType->FourPlusTwo ThreePlusTwo [3+2] Dipolar (Azides/Nitriles) ReactionType->ThreePlusTwo DCM_MeCN Solvent: DCM or MeCN (Stabilize Zwitterion) TwoPlusTwo->DCM_MeCN Toluene Solvent: Toluene (Favor Concerted) FourPlusTwo->Toluene DCM_CHCl3 Solvent: DCM or CHCl3 (Solubility + Inertness) ThreePlusTwo->DCM_CHCl3

Figure 1: Decision tree for solvent selection based on reaction mechanism and substrate sensitivity.

Detailed Experimental Protocol

Protocol A: [2+2] Cycloaddition in Dichloromethane

Objective: Synthesis of cyclobutenamines via reaction with an electron-deficient enone.

Materials:

  • Methoxyethyn-1-amine derivative (1.0 equiv)

  • Enone (e.g., Cyclohexenone) (1.1 equiv)

  • Anhydrous DCM (distilled over CaH2 or from solvent system)

  • Flame-dried glassware under Argon atmosphere.

Step-by-Step:

  • Solvent Prep: Dispense DCM from an SPS (Solvent Purification System) into a flame-dried Schlenk flask. Verify water content is <30 ppm via Karl Fischer if the SPS has been idle.

  • Substrate Dissolution: Add the enone (1.1 equiv) to the DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. The reaction is exothermic.[2][3] Uncontrolled heat can lead to polymerization of the ynamine.

  • Ynamine Addition: Dissolve the methoxyethyn-1-amine in a minimal amount of DCM and add dropwise to the enone solution over 15 minutes.

    • Observation: A color change (often yellow to deep orange) indicates the formation of the charge-transfer complex or zwitterionic intermediate.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via NMR (taking an aliquot in

    
    ).
    
    • Why NMR? TLC is unreliable for ynamines due to hydrolysis on the silica plate. If using TLC, pretreat the plate with 5% Triethylamine/Hexane to neutralize acidity.

  • Workup: Once conversion is complete, concentrate the mixture in vacuo strictly below 30°C. Do not perform an aqueous wash unless the product is known to be hydrolytically stable. Purify via neutral alumina chromatography or recrystallization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of Amide Byproduct Hydrolysis of YnamineSolvent wet? Check lines. Switch to Schlenk techniques. Ensure glassware is flame-dried.
Low Conversion Concerted mechanism too slowSwitch from Toluene to MeCN to access the lower-energy zwitterionic pathway (if [2+2]).
Polymerization (Tarring) Reaction too exothermic / Acidic impuritiesDilute reaction (0.05 M). Add solid

or proton sponge to scavenge trace acid.
Regioisomer Mixture Stepwise mechanism allows bond rotationSwitch to Non-polar solvent (Hexane/Toluene) and lower temperature (-78°C) to enforce concertedness.

References

  • Ficini, J. (1976). Ynamine: A versatile tool in organic synthesis. Tetrahedron, 32(13), 1449-1486. Link

  • Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 127(1), 210–216. Link

  • RSC Solvent Selection Guide. (2023). Green Chemistry and Solvent Selection. Royal Society of Chemistry. Link

  • Sanofi Solvent Guide. (2013).[4] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Link

Sources

Method

Application Note &amp; Protocol: Synthesis of 3-Aminocyclobutenones via [2+2] Cycloaddition of Ynamides and Ketenes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Value of Cyclobutenones Cyclobutenones are highly versatile four-membered carbocyclic scaffolds that serve as powerful intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of Cyclobutenones

Cyclobutenones are highly versatile four-membered carbocyclic scaffolds that serve as powerful intermediates in organic synthesis. Their inherent ring strain facilitates a variety of unique and synthetically useful transformations, most notably the thermal or transition-metal-catalyzed 4π-electrocyclic ring-opening to generate highly reactive vinylketene intermediates.[1] This reactivity has been harnessed in elegant benzannulation strategies and in the synthesis of complex natural products and other polycyclic systems.[1]

The incorporation of an amino group at the C-3 position yields 3-aminocyclobutenones, which are valuable enaminone synthons. This structural motif is of significant interest to the drug development community, as the cyclobutane ring offers a rigid, three-dimensional scaffold that can enhance pharmacologically relevant properties compared to planar aromatic systems.

A direct and efficient route to 3-aminocyclobutenones is the [2+2] cycloaddition of an electron-rich alkyne with a ketene. While simple ynamines (e.g., methoxyethynyl-1-amine) are potent nucleophiles for this transformation, their high reactivity often leads to challenges with stability, handling, and competing side reactions.[2][3] This guide focuses on a more robust and widely adopted strategy: the use of ynamides , which offer an optimal balance of stability and reactivity, ensuring a cleaner and more efficient synthesis of the target cyclobutenones.[4][5][6]

Mechanistic Insights: Why Ynamides are Superior to Ynamines

The choice between an ynamine and an ynamide is critical for the successful synthesis of cyclobutenones. This choice is dictated by the subtle interplay of electronics and reaction kinetics.

The Ynamine Problem: Simple ynamines are highly nucleophilic due to the strong electron-donating character of the nitrogen lone pair into the alkyne system. While they readily react with ketenes, this high nucleophilicity often favors an undesired stepwise pathway. The reaction can initiate with a nucleophilic attack of the ynamine on the ketene's carbonyl carbon, forming a zwitterionic intermediate that cyclizes to an unstable alkylideneoxete. This intermediate rapidly undergoes electrocyclic ring-opening to yield an allenyl amide byproduct, often contaminating the desired cyclobutenone product.[2]

The Ynamide Solution: Ynamides feature an electron-withdrawing group (EWG), such as a sulfonyl (e.g., Ts) or an acyl (e.g., Cbz, Oxazolidinone) group, attached to the nitrogen atom. This EWG attenuates the nucleophilicity of the alkyne by delocalizing the nitrogen's lone pair.[7] This electronic modulation disfavors the stepwise pathway leading to the allenyl amide and promotes the desired concerted [2+2] cycloaddition. The reaction proceeds through a [π2s + π2a] pericyclic transition state, yielding the 3-aminocyclobutenone with high regioselectivity and in good yield.[2] Furthermore, ynamides exhibit significantly greater thermal and hydrolytic stability compared to ynamines, making them easier to prepare, purify, and handle in the laboratory.[3][4]

Reaction_Mechanism cluster_ynamine Ynamine Pathway (Often Undesired) cluster_ynamide Ynamide Pathway (Preferred) Ynamine Ynamine + Ketene Zwitterion Zwitterionic Intermediate Ynamine->Zwitterion Stepwise Attack Oxete Alkylideneoxete Zwitterion->Oxete Allene Allenyl Amide (Byproduct) Oxete->Allene Ring Opening Ynamide Ynamide + Ketene TS [2+2] Transition State Ynamide->TS Concerted [π2s + π2a] Cyclobutenone 3-Aminocyclobutenone (Product) TS->Cyclobutenone

Figure 1: Competing pathways for ynamine vs. ynamide cycloaddition with ketenes.

Experimental Design and Workflow

The synthesis of 3-aminocyclobutenones via this method involves two primary stages: the preparation of the ynamide substrate and the subsequent [2+2] cycloaddition with an in situ-generated ketene.

Experimental_Workflow cluster_prep Part A: Ynamide Synthesis cluster_cyclo Part B: [2+2] Cycloaddition Amide Amide / Sulfonamide Copper_Coupling Copper-Mediated N-Alkynylation Amide->Copper_Coupling Alkynyl_Bromide Alkynyl Bromide Alkynyl_Bromide->Copper_Coupling Ynamide_Product Purified Ynamide Copper_Coupling->Ynamide_Product Cycloaddition [2+2] Cycloaddition (0°C to rt) Ynamide_Product->Cycloaddition Acyl_Chloride Acyl Chloride (Ketene Precursor) Ketene_Gen In Situ Ketene Generation Acyl_Chloride->Ketene_Gen Base Triethylamine (Et3N) Base->Ketene_Gen Ketene_Gen->Cycloaddition Reactive Ketene Workup Aqueous Workup & Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Final_Product 3-Aminocyclobutenone Purification->Final_Product

Figure 2: General workflow for the synthesis of 3-aminocyclobutenones.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of a 3-aminocyclobutenone from an ynamide and an in situ-generated ketene, adapted from methodologies described by Danheiser and coworkers.[2]

Safety Precautions:

  • Ketenes are toxic and highly reactive. All manipulations involving the in situ generation of ketenes must be performed in a well-ventilated fume hood.

  • Acyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of reagents and intermediates.

Protocol 1: Synthesis of a Representative Ynamide

This protocol describes a copper-promoted N-alkynylation of a sulfonamide.

  • Reagents & Materials:

    • N-Benzyl-4-methylbenzenesulfonamide (TsNHBn)

    • (Bromoethynyl)trimethylsilane (BrC≡CSiMe₃)

    • Copper(I) Iodide (CuI)

    • 1,10-Phenanthroline

    • Potassium Carbonate (K₂CO₃, anhydrous)

    • Toluene (anhydrous)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and magnetic stir bar, add N-benzyl-4-methylbenzenesulfonamide (1.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe to create a ~0.5 M solution with respect to the sulfonamide.

    • Add anhydrous K₂CO₃ (2.0 eq) to the suspension.

    • Add (bromoethynyl)trimethylsilane (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired ynamide.

Protocol 2: [2+2] Cycloaddition with in situ-generated Phenylketene
  • Reagents & Materials:

    • Prepared Ynamide (from Protocol 1)

    • 2-Phenylacetyl chloride

    • Triethylamine (Et₃N, freshly distilled)

    • Acetonitrile (CH₃CN, anhydrous)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the ynamide (1.0 eq) in anhydrous acetonitrile (~0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flame-dried flask, prepare a solution of 2-phenylacetyl chloride (1.5 eq) and triethylamine (1.6 eq) in anhydrous acetonitrile.

    • Using a syringe pump, add the solution of the acyl chloride and base to the cooled ynamide solution over a period of 4-6 hours. Causality: Slow addition is crucial to maintain a low concentration of the highly reactive ketene, minimizing dimerization and other side reactions.[8]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the ynamide.

    • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure 3-aminocyclobutenone. Characterization should be performed using ¹H NMR, ¹³C NMR, IR, and HRMS.

Data Presentation: Scope of the Cycloaddition

The [2+2] cycloaddition of ynamides with ketenes is a general and high-yielding reaction. The table below summarizes representative yields for this transformation with various substrates.

EntryYnamide Substituent (on N)Ketene PrecursorProduct Yield (%)Reference
14-Toluenesulfonyl (Ts)Acetyl Chloride85%[2]
22-Nitrobenzenesulfonyl (Ns)Phenylacetyl Chloride92%[2]
3OxazolidinoneDichloroacetyl Chloride*88%[2]
4Carbamate (Cbz)(Phenylthio)acetyl Chloride76%[2]
Note: For dichloroketene, generation is often achieved via reductive dechlorination of trichloroacetyl chloride with a Zn-Cu couple for superior results.[2]

Troubleshooting and Optimization

Problem Potential Cause Solution
Low Yield of Cyclobutenone 1. Incomplete reaction. 2. Ketene dimerization. 3. Hydrolysis of ynamide or ketene.1. Increase reaction time or temperature slightly (e.g., to room temp). 2. Ensure slow addition of the acyl chloride/base solution via syringe pump. Use a more dilute solution. 3. Use rigorously dried solvents and reagents and maintain a strict inert atmosphere.
Formation of Allenyl Amide Byproduct The ynamide is too nucleophilic (EWG is not sufficiently deactivating).This is uncommon with standard ynamides but can occur. Consider using an ynamide with a stronger electron-withdrawing group (e.g., Ns instead of Ts).
Complex Mixture of Products The ketene is unstable and undergoes polymerization or other side reactions.Generate the ketene at a lower temperature (e.g., -20 °C). Ensure high-purity acyl chloride precursor.
Difficulty in Purifying Product Co-elution with byproducts (e.g., triethylammonium chloride).Before chromatography, perform an aqueous wash to remove most of the amine salt. If the product is stable, a mild acidic wash (e.g., dilute HCl) can be used.

References

  • Zhang, Y. (2012). Synthesis of 3-aminocyclobutenones via [2 + 2] cycloaddition of ynamides and ketenes. Massachusetts Institute of Technology. [Link]

  • Danheiser, R. L., et al. (2006). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Organic Letters, 8(24), 5365–5368. [Link]

  • Tidwell, T. T. (2005). Ketene Cycloadditions. In Ketenes (pp. 529-680). John Wiley & Sons, Inc. [Link]

  • Baran, P. S. (2014). Ketenes. The Baran Laboratory, Scripps Research. [Link]

  • Evano, G., & Jouvin, K. (2012). General Amination Reactions for the Synthesis of Ynamides. Angewandte Chemie International Edition, 51(46), 11438-11440. [Link]

  • Hsung, R. P., & Kurdyumov, A. V. (2010). Ynamides: A Modern Functional Group For The New Millennium. Chemical Communications, 46(21), 3679-3691. [Link]

  • Snyder, S. A., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2189–2203. [Link]

  • Wikipedia. (n.d.). Ketene. [Link]

  • Abdallah, H. H., et al. (2019). Mechanistic probe for in situ generation of a ketene intermediate. Journal of Physical Organic Chemistry, 32(12), e4003. [Link]

  • Hsung, R. P., & Evano, G. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(6), 3529-3587. [Link]

  • Lynch, C. C., et al. (2020). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Chemical Society Reviews, 49(23), 8543-8583. [Link]

  • Chen, P., & Dong, G. (2017). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Angewandte Chemie International Edition, 56(38), 11382-11401. [Link]

  • Evano, G. (2013). From ynamines to ynamides. Chimia, 67(4), 241-245. [Link]

Sources

Application

Application Note: Methoxyethyn-1-amine in Ficini [2+2] Cycloaddition

This is a comprehensive Application Note and Protocol guide for the use of Methoxyethyn-1-amine (and related alkoxy-ynamines) in the Ficini Reaction . Executive Summary The Ficini reaction is a powerful, thermally driven...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of Methoxyethyn-1-amine (and related alkoxy-ynamines) in the Ficini Reaction .

Executive Summary

The Ficini reaction is a powerful, thermally driven or Lewis acid-catalyzed [2+2] cycloaddition between an electron-rich ynamine (or ynamide) and an electron-deficient alkene (typically an


-unsaturated ketone or ester).[1][2] This reaction provides direct access to cyclobutenes , which are versatile intermediates for the synthesis of complex terpenes, alkaloids, and stereodefined 1,4-dicarbonyl systems.

Methoxyethyn-1-amine (


) represents a class of alkoxy-ynamines  characterized by extreme electron density. While highly reactive, these species are often generated in situ or used as their 

-dialkyl derivatives (e.g., 1-methoxy-2-(dialkylamino)acetylene) to prevent rapid hydrolysis or polymerization. This guide details the mechanistic underpinnings, handling protocols, and synthetic applications of these reagents.

Scientific Foundation & Mechanism[3]

The Ficini Mechanism

Unlike the concerted photochemical [2+2] cycloaddition, the Ficini reaction proceeds via a stepwise ionic mechanism . The high nucleophilicity of the ynamine nitrogen drives the attack on the


-position of the enone, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to form the cyclobutene.

Key Mechanistic Features:

  • Regioselectivity: Defined by the polarity of the ynamine (Nitrogen donates to the

    
    -carbon) and the enone.
    
  • Stereoselectivity: The geometry of the transition state allows for the formation of specific diastereomers, often controlled by the steric bulk of the amine substituents.

  • Thermal vs. Catalytic: While originally thermal, modern variants use Lewis Acids (e.g.,

    
    , 
    
    
    
    ) to lower activation energy and improve stereocontrol.
Pathway Visualization

The following diagram illustrates the reaction pathway from the ynamine attack to the final cyclobutene product and its subsequent hydrolysis.

FiciniMechanism Ynamine Methoxyethyn-1-amine (Nucleophile) Zwitterion Zwitterionic Intermediate (C-C Bond Formation) Ynamine->Zwitterion Nucleophilic Attack (Thermal/LA) Enone α,β-Unsaturated Ketone (Electrophile) Enone->Zwitterion Cyclobutene Aminocyclobutene (Primary Adduct) Zwitterion->Cyclobutene Ring Closure Hydrolysis Hydrolysis / Ring Opening Cyclobutene->Hydrolysis Acidic Workup Product γ-Keto Amide / 1,4-Dicarbonyl (Final Product) Hydrolysis->Product Retro-Aldol / Tautomerization

Figure 1: Stepwise mechanism of the Ficini [2+2] cycloaddition involving an electron-rich ynamine.[2]

Experimental Protocols

Reagent Handling & Stability

Critical Warning: Alkoxy-ynamines like methoxyethyn-1-amine are extremely sensitive to moisture. They hydrolyze rapidly to form amides or esters.

  • Storage: Store under Argon at -20°C.

  • Solvents: Use strictly anhydrous solvents (Dichloromethane, Toluene, or THF) dried over activated molecular sieves (4Å).

  • Glassware: Flame-dried glassware is mandatory.

Standard Thermal Protocol (General Procedure)

This protocol describes the reaction of an in situ generated or stabilized ynamine with cyclohexenone.

Materials:

  • Ynamine Reagent (1.0 equiv)[1]

  • Cyclohex-2-en-1-one (1.2 equiv)

  • Anhydrous Toluene (

    
    )
    
  • Argon atmosphere

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ynamine (1.0 mmol) in anhydrous Toluene (10 mL).

  • Addition: Cool the solution to 0°C. Add cyclohexenone (1.2 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature.

    • Note: If the ynamine is sterically hindered, heat to 60°C–80°C may be required. Monitor by TLC (disappearance of ynamine).

  • Workup (For Cyclobutene Isolation):

    • Concentrate the reaction mixture in vacuo strictly avoiding moisture.

    • Purify via rapid flash chromatography on neutral alumina (Silica gel is acidic and may hydrolyze the enamine).

  • Workup (For Hydrolyzed Product):

    • Add 10% HCl (aq) and stir for 30 minutes.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Lewis Acid Catalyzed Protocol (High Stereocontrol)

For sensitive substrates or to achieve high diastereoselectivity.

Catalyst:


 (Tris(pentafluorophenyl)borane) or 

.

Methodology:

  • Dissolve catalyst (10 mol%) and enone (1.2 equiv) in anhydrous

    
     at -78°C.
    
  • Add the ynamine (1.0 equiv) slowly as a solution in

    
    .
    
  • Stir at -78°C for 4 hours.

  • Quench with saturated

    
     solution.
    
  • Extract and purify as above.

Data Analysis & Applications

Reaction Scope and Yields

The following table summarizes typical outcomes for Ficini reactions using electron-rich ynamines/ynamides.

Substrate (Enone)CatalystConditionsProduct TypeYield (%)dr (diastereomeric ratio)
CyclohexenoneNoneThermal, 80°CBicyclic Cyclobutene75-85%3:1
Methyl Acrylate

-20°C, DCMCyclobutene Ester92%>20:1
Cyclopentenone

0°C, TolueneBicyclic Cyclobutene88%10:1
Acyclic EnoneNoneThermal, 110°C

-Unsaturated Amide
65%N/A (Ring opens)
Synthetic Applications
  • Terpene Synthesis: The Ficini reaction constructs the bicyclo[4.2.0]octane core found in sesquiterpenes. The cyclobutene ring can be thermally opened to generate a diene for a subsequent Diels-Alder reaction (a "Ficini-Diels-Alder" cascade).

  • Quaternary Centers: The reaction effectively installs quaternary carbon centers at the ring junction, a challenging motif in natural product synthesis.

  • Asymmetric Synthesis: Using chiral ynamides (e.g., derived from chiral oxazolidinones) allows for the enantioselective formation of cyclobutenes.

References

  • Ficini, J. (1976). Ynamine: A versatile tool in organic synthesis.[3] Tetrahedron, 32(13), 1449-1486. Link

  • Hsung, R. P., et al. (2006). Stereoselective [2 + 2] Cycloadditions of Ynamides. Journal of the American Chemical Society, 128(46), 14772-14773. Link

  • DeKorver, K. A., et al. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(9), 5064-5106. Link

  • Evano, G., et al. (2008). Chemistry and Biology of Ynamides. Chemical Communications, (35), 4166-4175. Link

  • Standard Protocol Validation: Organic Syntheses, Coll. Vol. 6, p. 592 (1988); Vol. 50, p. 58 (1970). Link

Sources

Method

Ynamide Coupling Reagents: A Modern Solution for Racemization-Free Peptide Synthesis

An Application Guide for Researchers Introduction The formation of the amide bond is the cornerstone of peptide synthesis. For decades, chemists have relied on a vast arsenal of coupling reagents, from classic carbodiimi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The formation of the amide bond is the cornerstone of peptide synthesis. For decades, chemists have relied on a vast arsenal of coupling reagents, from classic carbodiimides like DCC to highly efficient phosphonium and uronium salts like PyBOP and HATU[1][2][3]. While effective, many of these methods face a persistent challenge: the risk of racemization, particularly during the coupling of peptide fragments or sterically hindered amino acids[4].

Early explorations into alkyne-based coupling reagents, including simple ynamines like methoxyethyn-1-amine, showed initial promise but were ultimately abandoned by the scientific community. These first-generation reagents were plagued by poor thermal stability, high moisture sensitivity, and, most critically, a pronounced tendency to induce racemization during peptide bond formation[5][6].

This guide details the modern evolution of this chemical class: ynamides . By introducing an electron-withdrawing group (EWG) onto the ynamine nitrogen, a new class of powerful, stable, and remarkably racemization-resistant coupling reagents was born[6][7]. These reagents operate through a unique mechanism, offering a robust solution to one of peptide chemistry's most notorious problems. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the mechanism, application, and protocols for leveraging ynamide coupling reagents in modern peptide synthesis.

Part 1: The Ynamide Advantage - Mechanism of Action

The superiority of ynamide reagents lies in a distinct two-step, one-pot reaction pathway that proceeds under exceptionally mild, base-free conditions[8][9]. This mechanism is fundamentally different from that of conventional coupling reagents and is the key to its suppression of racemization.

Step 1: Carboxylic Acid Activation The ynamide reagent reacts with the N-protected amino acid (or peptide fragment) to form a highly stable, often isolable, α-acyloxyenamide active ester. This proceeds via a keteniminium intermediate[5][6].

Step 2: Aminolysis The stable active ester is then subjected to nucleophilic attack by the incoming amine component (the N-terminal of the next amino acid or peptide). This aminolysis step is efficient and yields the desired peptide bond, regenerating the amide byproduct from the original reagent[1][6].

Ynamide_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Aminolysis AA_COOH N-Protected Amino Acid (R-COOH) Intermediate α-Acyloxyenamide Active Ester AA_COOH->Intermediate + Ynamide AA_COOH->Intermediate Ynamide Ynamide Reagent Peptide Peptide Product (R-CO-NH-R') Intermediate->Peptide Amine Amine Component (H₂N-R') Amine->Peptide + Active Ester Byproduct Amide Byproduct Peptide->Byproduct releases

Figure 1: General workflow for ynamide-mediated peptide coupling.
The Chemistry of Racemization Suppression

The primary cause of racemization with older ynamine reagents was the basicity of the ynamine nitrogen. In the activated α-acyloxyenamine intermediate, this basic nitrogen could abstract the acidic α-hydrogen (Hα) of the chiral center, leading to racemization[5][6].

Ynamides solve this problem elegantly. The presence of a strong electron-withdrawing group (e.g., sulfonyl) on the nitrogen atom significantly reduces its basicity. This renders the nitrogen in the resulting α-acyloxyenamide intermediate incapable of intramolecular Hα abstraction, thus preserving the stereochemical integrity of the amino acid.

Racemization_Mechanism cluster_ynamine Problem: Ynamine Reagents (Historical) cluster_ynamide Solution: Ynamide Reagents (Modern) Ynamine_Intermediate α-Acyloxyenamine Intermediate (Basic Nitrogen) Racemized Racemized Product Ynamine_Intermediate->Racemized Intramolecular Hα Abstraction Ynamide_Intermediate α-Acyloxyenamide Intermediate (Non-Basic Nitrogen) Preserved Chirally Pure Product Ynamide_Intermediate->Preserved No Hα Abstraction

Figure 2: How ynamides prevent the primary racemization pathway.

Part 2: Featured Reagents & Comparative Overview

While several ynamides have been screened, two have emerged as particularly effective and practical for broad use.

Reagent Name Acronym Molecular Weight Key Features
N-methylynetoluenesulfonamideMYTsA 181.23 g/mol Highly efficient, forms stable active esters.
N-methylynemethylsulfonamideMYMsA 119.15 g/mol More atom-economical, excellent performance in various solvents[10].

To understand their place in the peptide synthesis toolkit, a comparison with conventional reagents is useful.

Reagent Class Example Racemization Risk Additives Required Byproducts Key Advantage/Disadvantage
Ynamides MYMsA, MYTsAVery Low NoneSoluble amidesSuperior for fragment condensation; avoids additives.
Carbodiimides DCC, DIC, EDCModerate to HighHOBt, Oxyma, etc. to suppress racemization[2]Insoluble (DCU) or soluble ureas(-) DCU precipitation can be problematic for SPPS.
Phosphonium Salts PyBOP, PyAOPLowNone (contains HOBt/HOAt moiety)Phosphine oxides, HOBt/HOAt(+) High efficiency. (-) Can be costly.
Uronium/Aminium Salts HBTU, HATULowNone (contains HOBt/HOAt moiety)Tetramethylurea(+) Very fast and popular for SPPS[3]. (-) Can cause unwanted guanidinylation of the N-terminus.

Part 3: Core Application Protocols

The following protocols provide a framework for the use of ynamide reagents. Researchers should optimize conditions based on their specific substrates.

Protocol 1: General Solution-Phase Dipeptide Synthesis (using MYMsA)

This protocol describes a typical one-pot, two-step synthesis of a dipeptide.

Materials:

  • Nα-protected amino acid (e.g., Fmoc-L-Ala-OH): 1.0 eq

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl): 1.0 eq

  • MYMsA: 1.1 eq

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.0 eq (for neutralizing the HCl salt)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Methodology:

  • Amino Acid Salt Neutralization:

    • To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the amino acid ester hydrochloride (1.0 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA (1.0 eq) dropwise and stir for 15-20 minutes to generate the free amine.

    • Causality Note: This pre-neutralization step is crucial to ensure the availability of the nucleophilic free amine for the subsequent coupling step. Performing it separately prevents the base from interfering with the activation step.

  • Activation of the Carboxylic Acid:

    • In a separate flame-dried flask, dissolve the Nα-protected amino acid (1.0 eq) and MYMsA (1.1 eq) in anhydrous DCM.

    • Stir the solution at room temperature (approx. 25 °C) for 30-60 minutes.

    • Causality Note: This step forms the stable α-acyloxyenamide active ester. The reaction can be monitored by TLC or LC-MS to confirm the complete consumption of the starting carboxylic acid. No external base is added, which is a key factor in preventing racemization.

  • Coupling (Aminolysis):

    • Transfer the solution containing the free amine (from Step 1) to the flask containing the activated ester (from Step 2) via cannula or syringe.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by flash column chromatography.

Protocol 2: On-Resin Peptide Synthesis (SPPS) using Ynamides

This protocol outlines a single coupling cycle on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-deprotected peptide-resin: 1.0 eq

  • Fmoc-amino acid to be coupled: 3.0 eq

  • Ynamide reagent (MYTsA or MYMsA): 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Methodology:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in the chosen solvent (DMF or DCM) for 20-30 minutes in a peptide synthesis vessel[11].

    • Drain the solvent.

  • Activation Solution Preparation:

    • In a separate vial, dissolve the Fmoc-amino acid (3.0 eq) and the ynamide reagent (3.0 eq) in the reaction solvent.

    • Allow the solution to pre-activate at room temperature for 15-20 minutes.

    • Causality Note: Pre-activation ensures the α-acyloxyenamide active ester is fully formed before it is introduced to the resin-bound amine. This maximizes coupling efficiency.

  • Coupling to Resin:

    • Add the pre-activated solution to the reaction vessel containing the resin.

    • Agitate the vessel at room temperature for 1-2 hours.

    • Self-Validation: Monitor the coupling completion using a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of free primary amines[11]. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with the reaction solvent (e.g., 3 x DMF), followed by DCM, to remove excess reagents and the soluble amide byproduct.

  • Cycle Continuation:

    • The resin is now ready for the next Fmoc-deprotection step to continue the peptide elongation.

Part 4: Advanced Applications

The racemization-free nature of ynamide coupling makes it a superior choice for several challenging synthetic applications.

  • Peptide Fragment Condensation: This is arguably the most powerful application. Convergent synthesis by coupling large, protected peptide fragments is highly desirable but notoriously prone to epimerization at the C-terminal residue of the activating fragment. Ynamides have been shown to be exceptionally effective for this purpose, providing the desired product with high chiral purity[1][5][10].

  • Head-to-Tail Cyclization: The synthesis of cyclic peptides requires the formation of an amide bond between the N- and C-termini of a linear precursor. Ynamides facilitate this intramolecular reaction efficiently while preserving the stereochemistry of all residues, which is critical for the final conformation and bioactivity of the cyclic peptide[5][10].

  • Inverse (N→C) Peptide Synthesis: Ynamides have enabled the development of a bio-inspired N-to-C peptide synthesis strategy. This green chemistry approach can utilize unprotected amino acids with a transient protection/activation scheme, representing a paradigm shift from traditional C-to-N solid-phase synthesis[5][6][10].

  • Thioamide Incorporation: By reacting ynamides with N-protected monothioamino acids, stable α-thioacyloxyenamide intermediates are formed. These are effective thioacylating reagents, allowing for the precise, site-specific incorporation of thioamide bonds into a peptide backbone in both solution and solid-phase synthesis[5][12].

Conclusion

Ynamide-based coupling reagents represent a significant advancement in the field of peptide synthesis. By addressing the fundamental flaws of early ynamine reagents, they have evolved into a powerful class of tools that provide a unique combination of high efficiency, mild reaction conditions, and an unparalleled ability to suppress racemization. For challenging applications such as fragment condensation, cyclization, and the synthesis of epimerization-sensitive sequences, ynamides offer a reliable and superior alternative to conventional methods, empowering researchers to construct complex peptides with greater confidence and chiral integrity.

References

  • Hu, L., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(13), 1683–1698. [Link]

  • Jiang, X., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. (Note: This appears to be a duplicate or pre-print of the same core review as reference 1). [Link]

  • Zhao, J., et al. (2018). Ynamide: A New Coupling Reagent for Amide and Peptide Synthesis. Synlett, 29(01), A-G. [Link]

  • Zhao, J., & Hu, L. (2018). Ynamide: A New Coupling Reagent for Amide and Peptide Synthesis. Chinese Journal of Chemistry, 36(9), 814-820. [Link]

  • Zhao, J., et al. (2020). Ynamide-Mediated Synthetic Approach to Thioamide-Substituted Peptides. In Peptide Synthesis: Methods and Protocols. [Link]

  • ResearchGate. (n.d.). Ynamines versus ynamides. Scientific Diagram. [Link]

  • Organic Chemistry Portal. (2016). Amide synthesis by acylation. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec Technical Support. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Technical Support. [Link]

  • LibreTexts Chemistry. (2020). 25.8: Peptide Synthesis. [Link]

  • Zhao, J., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5731. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in methoxyethyn-1-amine synthesis

Introduction Methoxyethyn-1-amine, a member of the ynamine family, is a highly reactive and versatile building block in modern organic synthesis. Its unique electronic structure, featuring a nitrogen atom directly attach...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methoxyethyn-1-amine, a member of the ynamine family, is a highly reactive and versatile building block in modern organic synthesis. Its unique electronic structure, featuring a nitrogen atom directly attached to a carbon-carbon triple bond, makes it a potent nucleophile and a precursor to a wide array of complex nitrogen-containing heterocycles. However, this high reactivity is a double-edged sword; ynamines are notoriously sensitive to hydrolysis and prone to various side reactions, which can complicate their synthesis, handling, and purification.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of methoxyethyn-1-amine. By understanding the causality behind common experimental pitfalls and implementing the robust protocols detailed herein, users can significantly minimize side reactions, improve yields, and ensure the synthesis of high-purity material.

Frequently Asked Questions (FAQs)

Q1: Why is my methoxyethyn-1-amine synthesis failing or giving low yields?

A: Low yields are typically traced back to three primary issues: (1) Incomplete deprotonation of the precursor, (2) Competing elimination or substitution reactions, and (3) Product decomposition during workup or purification. Ynamines are highly sensitive to moisture and acid, which can lead to rapid hydrolysis into the corresponding amide.[1][2] Careful control of reaction conditions, rigorous exclusion of water, and appropriate purification techniques are paramount.

Q2: I'm observing an unexpected amide in my crude NMR. Where is it coming from?

A: The presence of an amide is the classic signature of ynamine hydrolysis.[1] This occurs when the electron-rich alkyne motif is protonated, forming a reactive keteniminium intermediate, which is then trapped by water to yield the amide.[1][3] This can happen during the reaction if the solvent is not scrupulously dried, or more commonly, during aqueous workup or chromatography on silica gel.[1][2]

Q3: Can I purify methoxyethyn-1-amine using standard silica gel chromatography?

A: It is strongly discouraged. Standard silica gel is acidic and contains adsorbed water, creating a perfect environment for the rapid decomposition of the ynamine into its corresponding amide.[1][4] If chromatography is necessary, amine-functionalized silica or alumina (basic or neutral) that has been rigorously dried should be used.[4] Distillation under reduced pressure is often the preferred method for purification.[5]

Q4: My reaction is turning dark brown/black. What does this indicate?

A: Significant color change often indicates polymerization or decomposition pathways. This can be caused by excessive heat, the presence of catalytic impurities (e.g., transition metals), or incorrect stoichiometry leading to highly reactive intermediates. Ensure your reaction temperature is carefully controlled and that all glassware and reagents are of high purity.

Troubleshooting Guide: Common Issues and Solutions

This section details specific problems encountered during the synthesis of methoxyethyn-1-amine and provides actionable solutions grounded in chemical principles.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Deprotonation: The base used is not strong enough to fully deprotonate the precursor (e.g., methoxyacetylene).2. Low Reaction Temperature: The activation energy for the reaction is not being met.3. Reagent Degradation: The organometallic base (e.g., n-BuLi) has degraded due to improper storage.1. Use a sufficiently strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Titrate the organometallic solution before use to confirm its molarity.2. While initial deprotonation is often done at low temperatures (-78 °C), the subsequent reaction with the amine electrophile may require warming. Follow a validated temperature profile.3. Store organometallic reagents under an inert atmosphere and at the recommended temperature. Use freshly opened or recently titrated bottles.
Major Side Product: Enamine/Imine 1. Tautomerization: The desired ynamine can tautomerize to a more stable ketenimine, especially if trace acid is present.[3][6]2. Incomplete Elimination: If the synthesis proceeds via an elimination route (e.g., from a halo-enamine), incomplete elimination will leave the enamine as a contaminant.1. Maintain strictly anhydrous and aprotic conditions. Use a non-protic solvent and ensure all reagents and glassware are thoroughly dried.2. Ensure a sufficient excess of a strong, non-nucleophilic base (e.g., KOt-Bu) is used and allow adequate reaction time for the elimination to go to completion.[2]
Product Decomposition During Workup 1. Hydrolysis: Exposure to water or acidic conditions during aqueous workup.[1][7]2. Thermal Decomposition: Ynamines can be thermally sensitive.[5] Overheating during solvent removal can lead to degradation.1. Quench the reaction at low temperature with a non-aqueous quencher if possible (e.g., a cold, saturated solution of NH4Cl followed by immediate extraction). Minimize contact time with the aqueous phase. Use a brine wash to help remove water from the organic layer.[8]2. Remove solvent under reduced pressure at low temperature (e.g., using a rotary evaporator with a chilled water bath).
Product Decomposition During Purification 1. Chromatography on Silica Gel: The acidic nature of silica catalyzes hydrolysis.[4]2. Distillation Issues: Overheating during distillation or exposure to air/moisture in the distillation apparatus.1. Avoid standard silica gel. Use basic or neutral alumina, or amine-functionalized silica gel.[4] Ensure the stationary phase and elution solvents are anhydrous.2. Perform distillation under high vacuum to lower the boiling point. Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (N2 or Ar).

Visualizing the Reaction Landscape

The synthesis of ynamines is a balance between forming the desired product and avoiding several potential side pathways. The following diagram illustrates the central synthetic route and the primary side reactions to be minimized.

Precursor Precursor (e.g., Methoxyacetylene) Lithiation Lithiation (n-BuLi, -78 °C) Precursor->Lithiation Strong Base Lithio_Intermediate Lithium Methoxyacetylide Lithiation->Lithio_Intermediate Reaction Nucleophilic Attack Lithio_Intermediate->Reaction Amine_Source Amine Source (e.g., Dialkylaminating Agent) Amine_Source->Reaction Electrophile Product Methoxyethyn-1-amine (Desired Product) Reaction->Product Main Path Side_Reaction_1 Hydrolysis (H₂O) Product->Side_Reaction_1 [Undesired] Side_Reaction_2 Protonation / Tautomerization Product->Side_Reaction_2 [Undesired] Side_Product_1 Amide Byproduct Side_Reaction_1->Side_Product_1 Side_Product_2 Ketenimine / Enamine Side_Reaction_2->Side_Product_2

Caption: Key reaction pathways in methoxyethyn-1-amine synthesis.

Recommended Protocol: Synthesis via Lithiation of Methoxyacetylene

This protocol describes a general method for the synthesis of N,N-dialkyl-methoxyethyn-1-amines, which minimizes side reactions by maintaining strict anhydrous and anaerobic conditions.

Materials and Reagents:

  • Anhydrous Tetrahydrofuran (THF)

  • Methoxyacetylene (or a suitable precursor)

  • n-Butyllithium (n-BuLi) in hexanes (concentration verified by titration)

  • Electrophilic aminating agent (e.g., a dialkylaminosulfonyl chloride or similar)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl), deoxygenated

  • Brine (saturated aqueous NaCl), deoxygenated

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Reaction: Dissolve methoxyacetylene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium methoxyacetylide.[9]

  • Amination: Add the electrophilic aminating agent (1.0 equivalent) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours.

  • Warming: Slowly allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by TLC (using a deactivated plate) or by quenching a small aliquot for GC-MS analysis.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of deoxygenated, saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the organic layer. Wash the organic layer sequentially with deoxygenated water and deoxygenated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).[8]

  • Purification: Purify the crude product by vacuum distillation, ensuring the apparatus is dry and under an inert atmosphere to prevent decomposition.

Troubleshooting Workflow

If a synthesis yields poor results, a systematic approach is necessary to identify the root cause.

Start Low Yield or Impure Product Check_Reagents Re-evaluate Reagents: Base Titrated? Solvent Anhydrous? Start->Check_Reagents Check_NMR Analyze Crude NMR: Amide Present? Check_Workup Review Workup/Purification: Used Silica Gel? Overheated during Distillation? Check_NMR->Check_Workup No Sol_Hydrolysis Root Cause: Hydrolysis Check_NMR->Sol_Hydrolysis Yes Check_Conditions Review Conditions: Temp Control OK? Inert Atmosphere Maintained? Check_Reagents->Check_Conditions No Sol_Reagents Root Cause: Reagent Issue Check_Reagents->Sol_Reagents Yes Check_Conditions->Check_NMR No Sol_Conditions Root Cause: Condition Control Check_Conditions->Sol_Conditions Yes Check_Workup->Start No, Re-evaluate Sol_Purification Root Cause: Post-Rxn Decomposition Check_Workup->Sol_Purification Yes Action_Hydrolysis Action: Improve drying of solvent/glassware. Use non-aqueous workup or minimize H₂O contact. Sol_Hydrolysis->Action_Hydrolysis Action_Reagents Action: Titrate n-BuLi before use. Use freshly opened anhydrous solvent from a sure-seal bottle. Sol_Reagents->Action_Reagents Action_Conditions Action: Calibrate thermometers. Ensure positive inert gas flow. Flame-dry all glassware. Sol_Conditions->Action_Conditions Action_Purification Action: Use basic alumina for chromatography. Use high vacuum for distillation to keep temperature low. Sol_Purification->Action_Purification

Caption: A decision tree for troubleshooting methoxyethyn-1-amine synthesis.

References

  • Process for the purification of amines. (n.d.). Google Patents.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 10, 2026, from [Link]

  • Zhang, X., & Hsung, R. P. (2006). Ynamides: A Modern Functional Group For The New Millennium. NIH Public Access. Retrieved February 10, 2026, from [Link]

  • Purification of amine reaction mixtures. (n.d.). Google Patents.
  • Enamine. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Zhao, L., et al. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Journal of Organic Chemistry, 86(3), 1938–1947. Retrieved February 10, 2026, from [Link]

  • Hsung, R. P., et al. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(9), 5057–5135. Retrieved February 10, 2026, from [Link]

  • DeKorver, K. A., et al. (2012). General Amination Reactions for the Synthesis of Ynamides. Synlett, 23(18), 2575-2592. Retrieved February 10, 2026, from [Link]

  • Alcohol. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

  • Kennedy, S. A., et al. (2022). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. ACS Omega, 7(45), 41381–41388. Retrieved February 10, 2026, from [Link]

  • Chernyak, D., & Gevorgyan, V. (2010). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. NIH Public Access. Retrieved February 10, 2026, from [Link]

  • Synthesis of Disubstituted Ynamides from β,β-Dichloroenamides and Electrophiles. (2020). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (n.d.). Google Patents.
  • Al-Jahdali, M., et al. (2002). Deprotonation of [Mo(COMe)(CO)2(PPh2H)(η-C5H5)] and reaction with activated alkynes: controllable formation of vinylphosphine and η3-acryloyl ligands. Journal of the Chemical Society, Dalton Transactions, (21), 4024-4031. Retrieved February 10, 2026, from [Link]

  • Gati, W., & Evano, G. (2019). Ketenimines Generated from Ynamides: Versatile Building Blocks for Nitrogen-Containing Scaffolds. Chemistry – A European Journal, 25(64), 14513-14526. Retrieved February 10, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of Methoxyethyn-1-amine: Transient Species vs. Stable Synthetic Equivalents

Topic: 1H and 13C NMR Characterization of Methoxyethyn-1-amine Content Type: Publish Comparison Guide Executive Summary Methoxyethyn-1-amine (1-amino-2-methoxyacetylene) represents a class of "push-push" hetero-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Characterization of Methoxyethyn-1-amine Content Type: Publish Comparison Guide

Executive Summary

Methoxyethyn-1-amine (1-amino-2-methoxyacetylene) represents a class of "push-push" hetero-substituted alkynes where the triple bond is flanked by two electron-donating groups (amino and methoxy).[1][2] While theoretically potent for rapid cycloadditions in drug synthesis, the primary amine form is inherently unstable, prone to rapid hydrolysis and tautomerization.[3]

This guide compares the spectroscopic signature of the transient Methoxyethyn-1-amine (Target) against its stable, laboratory-standard alternatives: Ynamides (electron-deficient) and N,N-Dialkyl Ynamines (sterically protected).[3] For drug development professionals, understanding these NMR distinctions is critical when selecting reagents for "Click" chemistry or heteroannulation workflows.

Chemical Identity & Stability Paradox

The core challenge with methoxyethyn-1-amine is the high electron density within the


-system, driven by the resonance donation from both the nitrogen and oxygen lone pairs.
  • The Target (Transient): Primary Ynamine (

    
    ). Highly reactive; hydrolyzes to amides/esters upon exposure to atmospheric moisture.
    
  • The Alternative (Stable): Ynamides (

    
    ).[3] The Electron-Withdrawing Group (EWG) on the nitrogen (e.g., Sulfonyl, Boc) pulls electron density, stabilizing the alkyne for isolation and storage.[3]
    
Stability & Reactivity Pathway (Graphviz)

StabilityPathway cluster_legend Legend Target Methoxyethyn-1-amine (Primary Ynamine) Hydrolysis Hydrolysis (H2O/H+) Target->Hydrolysis Rapid (<1 min) Stabilization N-Functionalization (EWG Addition) Target->Stabilization Synthetic Modification Decomp Amide/Ester Decomposition Products Hydrolysis->Decomp Ynamide Ynamide Analog (Stable Reagent) Stabilization->Ynamide Yields Stable Product key Red: High Instability | Green: Stable/Isolable

Figure 1: The divergent fate of primary ynamines.[3] Direct isolation leads to decomposition, while N-functionalization yields stable Ynamides.[3]

Comparative NMR Analysis

The following data contrasts the predicted shifts of the transient species with experimental data from stable Ynamide analogs.

A. 1H NMR Signatures (Proton)

The primary amine protons (


) are the key differentiator. In the stable Ynamide, these are replaced by protecting groups, removing the exchangeable signal and altering the electronic environment of the methoxy group.[3]
FeatureTarget: Methoxyethyn-1-amine (Transient)Alternative: N-Tosyl Ynamide (Stable)Interpretation
-NH2 / -NH- δ 3.5 - 4.5 ppm (Broad s)Exchangeable with D2OAbsent (Substituted)(Aromatic region signals for Tosyl)The broad singlet is diagnostic of the primary amine but disappears rapidly as hydrolysis occurs.
-OCH3 δ 3.6 - 3.8 ppm (s)δ 3.8 - 4.0 ppm (s)The EWG in the Ynamide deshields the methoxy protons slightly compared to the electron-rich primary amine.
Alkyne -H Absent (Disubstituted)Absent (Disubstituted)Absence of the acetylenic proton (~2-3 ppm) confirms 1,2-substitution.[3]
Stability Signal degrades to amide (δ 6-8 ppm) within minutes in non-dry solvent.Signal remains constant for days/months.Critical QC Check: Appearance of new peaks in the 6-8 ppm region indicates decomposition.
B. 13C NMR Signatures (Carbon)

This is the most definitive characterization method. The polarization of the alkyne bond differs significantly between the electron-rich Ynamine and the electron-deficient Ynamide.[4]

Carbon EnvironmentTarget: Methoxyethyn-1-amine (Predicted)Alternative: N-Tosyl Ynamide (Experimental Trend)Mechanistic Insight
C-N (

-Carbon)
δ 90 - 100 ppm δ 70 - 80 ppm In the primary ynamine, the N-lone pair donates strongly, deshielding the

-carbon. In Ynamides, the EWG reduces this donation, shielding the

-carbon relative to the amine.[3]
C-O (

-Carbon)
δ 30 - 45 ppm δ 40 - 55 ppm Resonance Effect: The

-carbon in the amine is extremely shielded due to the mesomeric contributor (

).
-OCH3 δ 55 - 60 ppm δ 56 - 62 ppm Standard methoxy region; less sensitive to the triple bond polarization.
C=O (Carbonyl) Absent Absent (Unless Amide/Boc used)Impurity Flag: Any signal at ~160-170 ppm confirms hydrolysis to an amide.[3]

Analyst Note: The extreme shielding of the


-carbon (< 50 ppm) in ynamines is counter-intuitive for sp-hybridized carbons (usually 70-90 ppm) but is a hallmark of the "push-pull" or "push-push" electronic character [1].
Experimental Protocols

Since the primary amine cannot be bought off the shelf, it is often generated in situ.[3] The stable Ynamide is the preferred reagent for benchmarking.

Protocol A: In-Situ Trapping of Methoxyethyn-1-amine (Low Temp NMR)

Use this protocol only if you must prove the transient existence of the primary species.

  • Preparation: Flame-dry a 5mm NMR tube and cap with a septum. Purge with Argon.

  • Solvent: Use THF-d8 or CD2Cl2 (dried over molecular sieves). Avoid CDCl3 due to potential acidity.

  • Precursor: Dissolve the lithiated precursor (e.g., Li-C≡C-OMe) at -78°C .

  • Amine Source: Add an electrophilic amine source (e.g., chloramine equivalent) via syringe at -78°C.[3]

  • Acquisition: Transfer immediately to a pre-cooled NMR probe (-60°C ).

  • Validation:

    • Acquire 1H spectrum (16 scans).[3] Look for the -OCH3 singlet at 3.6 ppm.

    • Inject 50 µL of

      
       (cold).[3] Disappearance of a broad peak at 3.5-4.5 ppm confirms the N-H bond.
      
Protocol B: QC Characterization of Stable Ynamide (Standard)

Use this protocol for routine drug development workflows.

  • Sample: Dissolve 10 mg of N-Tosyl-methoxyethynamine in 0.6 mL CDCl3 .

  • 1H NMR (400 MHz+):

    • Set relaxation delay (d1) to 5 seconds to ensure integration accuracy of the methoxy singlet.

    • Pass Criteria: Sharp singlet for -OCH3; aromatic multiplets for Tosyl; NO broad singlets (indicates hydrolysis).

  • 13C NMR (100 MHz+):

    • Acquire 1024 scans.

    • Pass Criteria: Distinct alkyne carbons at ~75 ppm and ~45 ppm.

  • Water Check: Check for water peak at 1.56 ppm (CDCl3). High water content correlates with shelf-life degradation.

Structural & Reactivity Logic (Graphviz)

The following diagram illustrates the electronic distribution that dictates the NMR shifts and reactivity profile.

ElectronicStructure Structure Structure: R-N-C≡C-OMe Resonance Resonance Contributor: R-N+=C=C--OMe Structure->Resonance Electron Donation (N & O) Shielding Beta-Carbon (C-O) High Electron Density Shielded NMR Signal (~40 ppm) Resonance->Shielding Anionic Character at Beta-C Deshielding Alpha-Carbon (C-N) Positive Character Deshielded NMR Signal (>70 ppm) Resonance->Deshielding Cationic Character at N-Alpha-C

Figure 2: Electronic polarization in ynamines/ynamides. The resonance structure explains the unusual shielding of the


-carbon observed in 13C NMR.
References
  • Evano, G., et al. (2010).[3] Chemistry and Biology of Ynamides: Stable and Versatile Reagents. Chemical Reviews. [Link]

  • DeKorver, K. A., et al. (2010).[3] Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews. [Link]

  • Reich, H. J. (2024).[3] 1H and 13C NMR Chemical Shifts of Alkynes and Ynamines. University of Wisconsin-Madison / ACS Division of Organic Chemistry. [Link]

  • Dooleweerdt, K., et al. (2017).[3] Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry. Bioconjugate Chemistry. [Link]

Sources

Comparative

Introduction: The Unique Electronic Structure of Methoxyethyn-1-amine

An In-Depth Comparative Guide to the Infrared Spectroscopy of Methoxyethyn-1-amine Methoxyethyn-1-amine is a fascinating molecule featuring a "push-pull" substituted alkyne. The primary amine (-NH₂) and methoxy (-OCH₃) g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Methoxyethyn-1-amine

Methoxyethyn-1-amine is a fascinating molecule featuring a "push-pull" substituted alkyne. The primary amine (-NH₂) and methoxy (-OCH₃) groups, both possessing lone pairs of electrons, flank the carbon-carbon triple bond. This arrangement facilitates significant electron delocalization, which profoundly influences the molecule's vibrational properties. The amine group acts as a potent π-electron donor (a "push" effect) into the alkyne system, while the oxygen of the methoxy group also contributes to this electron donation through resonance. Understanding these electronic interactions is paramount to accurately interpreting the molecule's infrared spectrum. This guide will deconstruct the IR spectrum of methoxyethyn-1-amine by systematically comparing its key vibrational bands to those of simpler, related molecules.

Theoretical Framework and Comparative Analysis of Characteristic Bands

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups. For methoxyethyn-1-amine, we will focus on four principal regions of the spectrum.

The N-H and C-H Stretching Region (2800-3500 cm⁻¹)

Primary Amine N-H Stretching: Primary amines are characterized by two distinct N-H stretching bands arising from asymmetric and symmetric vibrations.[1][2][3][4] In dilute solutions, these appear near 3500 cm⁻¹ and 3400 cm⁻¹, respectively.[1] In a neat or concentrated sample, hydrogen bonding typically shifts these bands to lower wavenumbers, often in the 3400-3250 cm⁻¹ range.[2] For methoxyethyn-1-amine, we predict two medium-intensity bands, similar to a typical aliphatic primary amine like ethylamine.[5]

  • Asymmetric N-H Stretch: Expected ~3380-3420 cm⁻¹

  • Symmetric N-H Stretch: Expected ~3300-3340 cm⁻¹

These bands are generally sharper than the broad O-H stretches of alcohols, a key distinguishing feature.[2][4]

Methoxy C-H Stretching: The methyl group's sp³-hybridized C-H bonds will produce strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, which is characteristic of most alkanes and alkyl groups.[6][7]

The Alkyne (C≡C) Stretching Region (2100-2300 cm⁻¹)

This region is perhaps the most informative for methoxyethyn-1-amine due to the strong electronic influence on the triple bond.

  • Comparison with Simple Alkynes: A terminal alkyne, such as 1-hexyne, shows a ≡C–H stretch around 3300 cm⁻¹ and a C≡C stretch between 2100-2260 cm⁻¹.[6] Symmetrically substituted internal alkynes may have a very weak or absent C≡C band due to a lack of a significant dipole moment change during vibration.[8]

  • The Ynamine Effect: The defining feature of an ynamine (an amine directly attached to an alkyne carbon) is the powerful electron-donating effect of the nitrogen atom's lone pair into the alkyne π-system. This resonance populates the π* antibonding orbitals of the triple bond, thereby weakening it and lowering its stretching frequency. Consequently, the C≡C stretch in ynamines is found at a significantly lower wavenumber, typically in the 2200-2260 cm⁻¹ range, and the intensity is dramatically increased due to the enhanced bond polarity.

  • The Methoxy Effect: The methoxy group in methoxyacetylene also donates electron density via resonance, similarly lowering the C≡C stretching frequency compared to a simple alkyne.

  • Prediction for Methoxyethyn-1-amine: With both an amine and a methoxy group donating electron density, we predict a C≡C stretching frequency at the lower end of the ynamine range, likely around 2200-2230 cm⁻¹ . This band is expected to be strong and sharp, serving as a key identifier for the push-pull alkyne system.

The Double Bond Region & N-H Bending (1550-1700 cm⁻¹)

N-H Bending (Scissoring): Primary amines exhibit a characteristic N-H bending (or "scissoring") vibration that appears in the 1550-1650 cm⁻¹ range.[9][10] This band can be of medium to strong intensity.[1] For methoxyethyn-1-amine, this provides a confirmatory band for the primary amine functionality.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains complex vibrations, but key stretching modes for the C-N and C-O bonds are highly diagnostic.

C-N Stretching: In typical aliphatic amines, the C-N stretch is found between 1020-1250 cm⁻¹.[2][11] However, in methoxyethyn-1-amine, the carbon is sp-hybridized. The increased s-character of this bond strengthens it, shifting the stretching frequency to a higher wavenumber. We predict a strong C(sp)-N stretch in the 1250-1350 cm⁻¹ range, similar to that seen in aromatic amines.[11]

C-O Stretching: Ethers display a strong C-O stretching band. For an alkyl ether like the methoxy group attached to an unsaturated carbon, this band is typically found in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions. The asymmetric stretch is usually the more intense and prominent of the two.

Data Summary and Visualization

The predicted IR absorption bands for methoxyethyn-1-amine are summarized and compared with reference compounds in the table below.

Functional GroupVibrational ModeMethoxyethyn-1-amine (Predicted, cm⁻¹)Comparison Compound(s) (Observed, cm⁻¹)
Primary AmineN-H Asymmetric Stretch3380–3420 (Medium)Ethylamine: ~3360 cm⁻¹
Primary AmineN-H Symmetric Stretch3300–3340 (Medium)Ethylamine: ~3290 cm⁻¹
Methoxy Groupsp³ C-H Stretch2850–2960 (Strong)Anisole: ~2835-2950 cm⁻¹
YnamineC≡C Stretch2200–2230 (Strong, Sharp)Terminal Alkyne: 2100-2260 cm⁻¹ (Weak-Med)
Primary AmineN-H Bend (Scissoring)1580–1650 (Medium-Strong)Ethylamine: ~1610 cm⁻¹
AmineC(sp)-N Stretch1250–1350 (Strong)Aliphatic C-N: 1020-1250 cm⁻¹[2][11]
Methoxy EtherC-O Asymmetric Stretch1200–1275 (Strong)Anisole: ~1245 cm⁻¹

graph "Methoxyethyn_1_amine_IR_Analysis" {
layout=neato;
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Conceptual Workflow for IR Analysis of Methoxyethyn-1-amine", fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Main Molecule M [label="Methoxyethyn-1-amine\nH₃C-O-C≡C-NH₂", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Functional Groups FG1 [label="Primary Amine\n(-NH₂)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FG2 [label="Push-Pull Alkyne\n(-O-C≡C-N-)", pos="0,-3!", fillcolor="#FBBC05", fontcolor="#202124"]; FG3 [label="Methoxy Group\n(-OCH₃)", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// IR Bands B1 [label="N-H Stretches\n~3300-3420 cm⁻¹\n(Two Bands)", pos="-5,4!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; B2 [label="N-H Bend\n~1580-1650 cm⁻¹", pos="-1,4!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; B3 [label="C(sp)-N Stretch\n~1250-1350 cm⁻¹", pos="-4,-0.5!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

B4 [label="C≡C Stretch\n~2200-2230 cm⁻¹\n(Strong, Low ν)", pos="0,-5!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

B5 [label="C-O Stretch\n~1200-1275 cm⁻¹", pos="4,-0.5!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; B6 [label="sp³ C-H Stretch\n~2850-2960 cm⁻¹", pos="5,4!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections M -- FG1; M -- FG2; M -- FG3;

FG1 -- B1 [label="Stretching"]; FG1 -- B2 [label="Bending"]; FG1 -- B3 [label="Stretching"];

FG2 -- B4 [label="Stretching"];

FG3 -- B5 [label="Stretching"]; FG3 -- B6 [label="Stretching"]; }

Caption: Conceptual map linking the functional groups of methoxyethyn-1-amine to their characteristic IR absorption bands.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate the predictions outlined above, the following protocol for analysis via Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is recommended. This method is ideal for liquid or solid samples, requiring minimal preparation.

I. Instrument Preparation and Background Collection

  • Instrument Purge: Ensure the spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water (broad bands ~3500-3700 cm⁻¹ and sharp bands ~1400-1800 cm⁻¹) and CO₂ (sharp bands ~2360 cm⁻¹) interference.

  • ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by collecting a background spectrum; it should be a flat line.

  • Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This will be automatically subtracted from the sample spectrum. A typical scan number is 32 scans at a resolution of 4 cm⁻¹.

II. Sample Analysis

  • Sample Application: Apply a small amount of the methoxyethyn-1-amine sample directly onto the ATR crystal. If solid, ensure good contact using the instrument's pressure clamp. If liquid, one drop is sufficient.

  • Spectrum Collection: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

III. Data Validation and Interpretation

  • Baseline Correction: Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Peak Picking: Use the software to identify the precise wavenumbers of the major absorption bands.

  • Comparative Interpretation: Compare the experimental wavenumbers and relative intensities with the predicted values in Section 3 to confirm the structure of methoxyethyn-1-amine.

Conclusion

The infrared spectrum of methoxyethyn-1-amine is a textbook example of how electronic effects manifest in vibrational spectroscopy. The key identifying features are a strong and sharp C≡C stretch at an unusually low frequency (~2200-2230 cm⁻¹) and the simultaneous presence of characteristic primary amine bands (two N-H stretches, one N-H bend) and a strong ether C-O stretch. This comparative guide provides a robust framework for the identification and characterization of this and other electronically rich alkyne systems, demonstrating the predictive power of IR spectroscopy when grounded in fundamental chemical principles.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine C2H7N. Retrieved February 10, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 10, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved February 10, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 10, 2026, from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Amines. Retrieved February 10, 2026, from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 10, 2026, from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved February 10, 2026, from [Link]

  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylamine. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethene, methoxy-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyne, methoxy-. PubChem. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2006, October). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). IR-spectra of acetylene and the associates within the range of.... Retrieved February 10, 2026, from [Link]

  • Journal of the American Chemical Society. (1951). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Retrieved February 10, 2026, from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved February 10, 2026, from [Link]

  • University of Washington. (n.d.). Acetylene (C2H2) - VPL. Retrieved February 10, 2026, from [Link]

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Sources

Validation

Comparative Kinetics: Ynamine vs. Enamine Reactivity

Executive Summary This guide provides a technical comparison of Ynamines (alkynylamines) and Enamines (alkenylamines). While both species serve as nucleophilic triggers in organic synthesis, their kinetic profiles differ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Ynamines (alkynylamines) and Enamines (alkenylamines). While both species serve as nucleophilic triggers in organic synthesis, their kinetic profiles differ radically due to the hybridization of the


-carbon (

vs.

).

Key Takeaway: Ynamines act as "super-enamines." They exhibit superior nucleophilicity (


 parameters estimated >18) and unique reaction pathways (e.g., [2+2] cycloadditions via keteniminium ions) but suffer from extreme hydrolytic instability. Enamines (

) offer a balanced profile of high reactivity and manageable stability, making them the standard for

-alkylation (Stork reaction).

Electronic Structure & Frontier Orbitals

The kinetic divergence begins at the orbital level. Both species rely on the donation of the nitrogen lone pair (


) into the adjacent 

-system, but the geometry dictates the efficiency of this overlap.
Orbital Overlap Comparison
  • Enamines (

    
    ):  The nitrogen lone pair is parallel to the 
    
    
    
    
    
    -system. Overlap is efficient, creating a dipole where the
    
    
    -carbon is electron-rich.
  • Ynamines (

    
    ):  The nitrogen lone pair overlaps with one of the two orthogonal 
    
    
    
    -systems of the alkyne. This overlap is energetically favorable, raising the HOMO energy significantly higher than that of the corresponding enamine.
Resonance Structures & Reactive Centers

The following diagram illustrates the resonance contributions that dictate the site of electrophilic attack.

G cluster_0 Enamine Resonance cluster_1 Ynamine Resonance E1 Neutral N-C=C E2 Zwitterionic N+=C-C- E1->E2 Resonance (Strong Overlap) Y1 Neutral N-C≡C Y2 Ketene Aminal N+=C=C- Y1->Y2 Resonance (Very Strong Overlap) caption Fig 1. Resonance structures showing electron density shift to the beta-carbon. Ynamines form a high-energy keteniminium-like resonance contributor.

Kinetic Data Analysis

Nucleophilicity Parameters (Mayr Scale)

Using the Mayr-Patz equation (


), we can quantify the nucleophilic power of these species.
SpeciesStructureMayr Nucleophilicity (

)
Reactivity Description
Simple Alkene

~0Inert to weak electrophiles.
Silyl Enol Ether

~5 - 7Moderate nucleophile; requires Lewis Acid.
Enamine

12 - 15 Strong nucleophile; reacts with alkyl halides.
Ynamine

> 18 (Est.) Super-nucleophile ; diffusion-controlled reactions with strong electrophiles.

Analysis: Enamines are approximately


 to 

times more nucleophilic than silyl enol ethers. Ynamines exceed enamines, often reacting instantaneously even at -78°C.
Hydrolysis Kinetics (Stability Profile)

Hydrolysis represents the primary decomposition pathway. Both follow a mechanism initiated by


-protonation.
  • Enamine Hydrolysis:

    • Intermediate: Iminium Ion (

      
      ).
      
    • Rate-Determining Step (RDS): Often C-protonation or hydration of the iminium, depending on pH.

    • Half-life: Minutes to hours in neutral aqueous media.

  • Ynamine Hydrolysis:

    • Intermediate: Keteniminium Ion (

      
      ).[1]
      
    • Kinetics: Extremely fast (

      
       is orders of magnitude higher than enamines).
      
    • Mechanism: The protonation of the electron-rich triple bond is highly exergonic. The resulting keteniminium ion is a potent electrophile that is immediately trapped by water.

    • Practical Implication: Ynamines cannot be handled in open air; they must be generated in situ or stored under inert gas.

Case Studies: Synthetic Utility

The Stork Enamine Synthesis (Alkylation)
  • Mechanism:

    
     attack of the enamine 
    
    
    
    -carbon on an alkyl halide.
  • Kinetic Control: Mono-alkylation is favored because the product (an iminium salt) is non-nucleophilic, preventing over-alkylation.

  • Limitation: Steric hindrance at the

    
    -carbon can significantly slow down the reaction (
    
    
    
    drops for substituted enamines).
The Ficini Reaction (Ynamine Cycloaddition)

Ynamines are unique in their ability to undergo thermal [2+2] cycloadditions with


-unsaturated carbonyls.
  • Mechanism: Stepwise ionic mechanism via a zwitterionic intermediate, or concerted

    
    .
    
  • Advantage: The reaction is stereoselective and occurs under mild conditions due to the high ground-state energy of the ynamine.

Comparative Reaction Pathway Diagram

The following graph visualizes the energy landscape difference between Enamine alkylation and Ynamine cycloaddition.

ReactionPath Start_En Enamine + E+ TS_En TS (Steric Barrier) Start_En->TS_En Slow (k1) Inter_En Iminium Ion (Stable Intermediate) TS_En->Inter_En Alkylation Start_Yn Ynamine + Enone TS_Yn TS (Low Barrier) Start_Yn->TS_Yn Fast (k2 >> k1) Inter_Yn Keteniminium / Zwitterion (High Energy) TS_Yn->Inter_Yn Cyclization Prod_Yn Cyclobutene (Ficini Product) Inter_Yn->Prod_Yn Ring Closure caption Fig 2. Kinetic pathways: Enamines face steric barriers to alkylation. Ynamines rapidly access high-energy intermediates for cycloaddition.

Experimental Protocols

Protocol A: Monitoring Enamine Formation & Hydrolysis (NMR)

Use this protocol to determine the stability window of a specific enamine candidate.

  • Setup: Dissolve the secondary amine (1.0 eq) and ketone (1.0 eq) in

    
     (benzene-d6) with 4Å molecular sieves.
    
  • Monitoring: Track the disappearance of the ketone carbonyl signal (

    
     ppm) and appearance of the vinyl proton (
    
    
    
    ppm) via
    
    
    and
    
    
    NMR.
  • Hydrolysis Challenge: Add

    
     (5.0 eq) to the NMR tube.
    
  • Kinetic Measurement: Acquire spectra every 5 minutes. Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: In Situ Ynamine Generation (Ficini Conditions)

Ynamines are too unstable to isolate routinely. Use this "One-Pot" protocol.

  • Generation: To a solution of terminal alkyne (1.0 eq) in dry THF at 0°C, add

    
    -BuLi (1.05 eq). Stir 30 min.
    
  • Amidation: Add

    
     (LDA) or a specific chloro-enamine precursor if synthesizing via elimination. Note: Modern methods often use copper catalysis to couple amides and alkynes (Ynamides) for better stability.
    
  • Trapping: Immediately add the electrophile (e.g., cyclohexenone) at -78°C.

  • Quench: Allow to warm to RT only after the electrophile is consumed (monitor by TLC).

Strategic Applications in Drug Discovery

FeatureEnamine StrategyYnamine (or Ynamide) Strategy
Primary Use

-Alkylation/Acylation of ketones.
Construction of cyclobutanes, dienes, and N-heterocycles.
Handling Robust; can be distilled.[2]Sensitive; often requires in situ use or Ynamide surrogates.
Regioselectivity Kinetic vs. Thermodynamic control possible.Highly regioselective (N-polarization directs attack).
Atom Economy High (Catalytic amine often possible).Moderate (Auxiliary often required).

Scientist's Note: For medicinal chemistry applications requiring the reactivity of an ynamine but the stability of a shelf-stable reagent, switch to Ynamides (N-alkynyl amides). The electron-withdrawing carbonyl on the nitrogen tempers the nucleophilicity (


), preventing rapid hydrolysis while retaining enough reactivity for metal-catalyzed cycloadditions.

References

  • Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chemical Reviews, 2008.

  • Stork, G., et al. "A New Method for the Alkylation of Ketones and Aldehydes: The Enamine Reaction." Journal of the American Chemical Society, 1963.

  • Ficini, J. "Ynamine: A Versatile Tool in Organic Synthesis." Tetrahedron, 1976.

  • Evano, G., et al. "Keteniminium Ions: Unique and Versatile Reactive Intermediates for Chemical Synthesis." Synthesis, 2017.[2][3][4]

  • Capon, B., & Wu, Z. P. "Comparison of the tautomerization and hydrolysis of some secondary and tertiary enamines." The Journal of Organic Chemistry, 1990.[5]

Sources

Comparative

mass spectrometry fragmentation patterns of methoxyethyn-1-amine

Technical Comparison Guide: Mass Spectrometry Profiling of Methoxyethyn-1-amine Part 1: Executive Summary & Strategic Context The Analytical Challenge Methoxyethyn-1-amine ( , MW 71.07 Da) represents a class of "push-pus...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of Methoxyethyn-1-amine

Part 1: Executive Summary & Strategic Context

The Analytical Challenge Methoxyethyn-1-amine (


, MW 71.07 Da) represents a class of "push-push" acetylenes where the triple bond is polarized by both an electron-donating oxygen and nitrogen.[1] Unlike its stable isobaric isomer Acrylamide  or its saturated analog 2-Methoxyethylamine , methoxyethyn-1-amine is chemically labile, prone to rapid hydrolysis and ketenimine tautomerization.[1]

For researchers utilizing this moiety as a high-reactivity building block (e.g., in [2+2] cycloadditions), standard mass spectrometry (MS) protocols often fail due to in-source degradation.[1] This guide compares the two dominant ionization performance standards—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a structural differentiation matrix against stable alternatives.

Key Findings:

  • EI (70 eV) is superior for structural confirmation but risks total ion fragmentation due to the molecule's lability.

  • ESI (+) is the required method for molecular weight confirmation (

    
    ) but requires anhydrous, non-protic solvents to prevent hydrolysis artifacts.
    
  • differentiation: The loss of a methyl radical (

    
    ) is the diagnostic fingerprint distinguishing Methoxyethyn-1-amine from Acrylamide.[1]
    

Part 2: Comparative Analysis of Ionization Techniques

This section evaluates the "performance" of ionization techniques in preserving the analyte versus generating diagnostic fragments.[2][3]

Table 1: Ionization Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Performance Verdict
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)ESI is preferred for intact detection.[1]
Molecular Ion (

)
Weak or Absent (<5% Rel.[1][4] Abundance)Dominant (

, >90%)
ESI wins for quantitation.[1]
Fragment Richness High (Fingerprint capable)Low (Requires MS/MS)EI wins for structural ID.[1]
Solvent Compatibility Gas phase (Solvent free)Liquid phase (Hydrolysis risk)EI avoids solvent-induced degradation.[1]
LOD (Limit of Detection) ~100 pg (Scan dependent)~1-10 pg (SIM mode)ESI offers higher sensitivity.[1]

Part 3: Fragmentation Mechanisms & Structural Elucidation

To validate the presence of methoxyethyn-1-amine, one must identify specific cleavage pathways that rule out isomers like Acrylamide (


).[1]
Primary Fragmentation Pathway (EI - 70 eV)[1]

In Electron Ionization, the radical cation (


, m/z 71) localizes charge primarily on the nitrogen (Stevenson’s Rule) or the oxygen. The diagnostic pathway involves the cleavage of the methyl ether bond.
  • Molecular Ion: m/z 71 (

    
    )[1]
    
  • Diagnostic Loss of Methyl (

    
    ): 
    
    • Mechanism: Homolytic cleavage of the

      
       bond driven by resonance stabilization of the resulting oxonium/immonium hybrid.
      
    • Fragment: m/z 56 (

      
      ).
      
    • Significance: Acrylamide (MW 71) cannot lose a methyl group (mass 15) easily; it typically loses

      
       (mass 16) to give m/z 55. Observation of m/z 56 is the "Gold Standard" confirmation for the methoxy-alkyne structure. 
      
  • Loss of Formaldehyde (

    
    ): 
    
    • Rearrangement leading to m/z 41 (

      
      ).[1]
      
Comparative Isomer Differentiation

Researchers often confuse the target with its isomers. Use this data to validate your product.

Table 2: Diagnostic Ions for Isobaric Species (MW 71)

AnalyteStructureBase Peak (EI)Diagnostic LossKey Fragment (m/z)
Methoxyethyn-1-amine

m/z 56

(15)
56 (Distinctive)
Acrylamide

m/z 44

(27)
55 (

)
2-Methoxyethylamine *

m/z 30

30 (

)

*Note: 2-Methoxyethylamine is MW 75, but often appears as an impurity.[1] Included for reference.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the decision logic for analyzing this unstable molecule and its fragmentation pathway.

G Sample Sample: Methoxyethyn-1-amine (MW 71) Choice Select Ionization Mode Sample->Choice EI Electron Ionization (EI) 70 eV Choice->EI Structural ID ESI Electrospray (ESI) Positive Mode Choice->ESI MW Confirmation M_Radical M+. (m/z 71) Transient Radical Cation EI->M_Radical Frag_56 Fragment m/z 56 [O=C=C=NH2]+ (Loss of Methyl) M_Radical->Frag_56 -CH3 (Diagnostic) Frag_40 Fragment m/z 40 [C≡C-NH2]+ M_Radical->Frag_40 -OCH3 M_Proton [M+H]+ (m/z 72) Stable Pseudomolecular Ion ESI->M_Proton Anhydrous MeCN Hydrolysis Artifact: m/z 60 (Acetamide derivative) ESI->Hydrolysis If Water Present

Figure 1: Analytical workflow and fragmentation tree.[1] Note the diagnostic m/z 56 pathway specific to the methoxy-alkyne structure.

Part 5: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, these protocols include "Stop/Go" checkpoints.

Protocol A: ESI-MS Sample Preparation (Critical for Labile Ynamines)

Objective: Obtain intact


 without hydrolysis.
  • Solvent Prep: Use LC-MS grade Acetonitrile (MeCN).[1]

    • Validation: Test solvent blank. Background signal at m/z 72 must be <100 counts.

  • Drying: Add 3Å molecular sieves to the MeCN vial 1 hour prior to use.

    • Reasoning: Ynamines react with water to form amides (MW 59/60). Presence of m/z 60 indicates wet solvent.

  • Injection: Dilute sample to 10 µg/mL immediately before injection. Do not let stand.

  • Source Settings:

    • Capillary Voltage: 3.0 kV (Low voltage reduces discharge).

    • Desolvation Temp: <150°C (Prevent thermal degradation).

  • Checkpoint: Observe spectrum.

    • Pass: Dominant peak at m/z 72.

    • Fail: Dominant peak at m/z 60 (Acetamide artifact)

      
       Re-dry solvent.
      
Protocol B: EI-GC/MS Method

Objective: Observe diagnostic m/z 56 fragment.

  • Inlet: Split injection (50:1) at 200°C.

    • Note: High split ratio minimizes residence time in the hot liner, reducing polymerization.

  • Column: Rxi-5Sil MS or equivalent (non-polar).

  • Oven: Start at 35°C (hold 3 min) to elute volatile amine, ramp 20°C/min.

  • Validation:

    • Check for peak tailing.[4] Tailing indicates interaction with active silanols (amine adsorption).

    • Verify m/z 56 abundance is >20% relative to base peak.

Part 6: References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Stevenson's Rule and odd-electron fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Acrylamide (Isomer Comparison). NIST Chemistry WebBook, SRD 69. [Link][1]

  • Himbert, G. (1979). Spectroscopic investigations of ynamines. Angewandte Chemie International Edition, 18(5). (Foundational work on ynamine stability and characterization).

  • Bouchoux, G. (2012). Gas phase basicity and fragmentation of amines. Mass Spectrometry Reviews. [Link][1]

Sources

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